SMI-16a
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SMI-16a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI-16a is a potent and selective, cell-permeable small molecule inhibitor targeting the Pim family of serine/threonine kinases, particularly Pim-1 and Pim-2. As an ATP-competitive inhibitor, this compound exerts its anti-neoplastic effects through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.
Core Mechanism: Inhibition of Pim Kinases
This compound functions as an ATP-competitive inhibitor of Pim-1 and Pim-2 kinases.[1][2][3] This mode of action involves the binding of this compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The Pim kinases are crucial regulators of cell survival, proliferation, and differentiation, and their inhibition by this compound leads to the downstream effects observed in cancer cells. This compound demonstrates high selectivity for Pim kinases, with minimal activity against a broad panel of other kinases.[1][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against Pim-1 and Pim-2 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below. The compound also exhibits cytotoxic effects on various cancer cell lines.
| Target | IC50 Value | Cell Line | IC50 Value |
| Pim-1 | 150 nM[1][2][4][5] | PC3 | 48 µM[6][7] |
| Pim-2 | 20 nM[1][2][4][5] | ||
| Pim-1 | 63 nM[8] |
Cellular Effects of this compound
The inhibition of Pim kinases by this compound triggers significant cellular responses, primarily culminating in the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines, including prostate cancer (DU145) and multiple myeloma (MM) cells.[8][9] The underlying mechanism involves the modulation of key apoptotic regulators. Pim-1 kinase is known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad, allowing it to promote apoptosis.[8]
The apoptotic pathway initiated by this compound likely proceeds through the intrinsic mitochondrial pathway, as evidenced by the involvement of Bcl-2 family proteins.
Caption: this compound induced apoptotic pathway.
Cell Cycle Arrest
In addition to apoptosis, this compound induces cell cycle arrest at the G1 phase in cancer cells such as DU145.[8] This effect is mediated by the regulation of key cell cycle proteins. While the precise downstream targets of Pim kinases in cell cycle regulation are multifaceted, inhibition by this compound leads to an accumulation of cells in the G1 phase, preventing their progression into the S phase of the cell cycle.
Caption: this compound induced G1 cell cycle arrest.
Experimental Protocols
The following outlines the general methodologies used to characterize the mechanism of action of this compound. Note that specific details such as antibody clones, concentrations, and incubation times are often protocol-dependent and should be optimized for individual experimental setups.
In Vitro Kinase Assay
-
Objective: To determine the IC50 values of this compound against Pim-1 and Pim-2 kinases.
-
Methodology: A common method is a radiometric filter binding assay using a peptide substrate.
-
Recombinant Pim-1 or Pim-2 kinase is incubated with a specific peptide substrate, [γ-33P]ATP, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction mixture is then spotted onto a phosphocellulose filter membrane.
-
The membrane is washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Caption: In vitro kinase assay workflow.
Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodologies:
-
MTT/MTS Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours). A tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability.
-
EdU Assay: This assay measures DNA synthesis and, therefore, cell proliferation. Cells are incubated with EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. A fluorescent azide (B81097) is then added, which couples to the EdU via a click chemistry reaction. The fluorescence intensity is measured by flow cytometry or imaging.[9]
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[9]
-
Cells are treated with this compound for a defined period.
-
Cells are harvested and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.
-
PI, a fluorescent DNA intercalator, is also added to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
The stained cells are analyzed by flow cytometry.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology: Propidium Iodide (PI) staining of DNA content followed by flow cytometry.
-
Cells are treated with this compound.
-
Cells are harvested, fixed, and permeabilized.
-
Cells are treated with RNase to remove RNA.
-
Cells are stained with PI, which stoichiometrically binds to DNA.
-
The DNA content is measured by flow cytometry, and the percentage of cells in G1, S, and G2/M phases is determined.
-
Conclusion
This compound is a selective inhibitor of Pim-1 and Pim-2 kinases that operates through an ATP-competitive mechanism. Its primary anti-cancer effects are mediated through the induction of apoptosis, by preventing the inactivation of the pro-apoptotic protein Bad, and by causing cell cycle arrest at the G1 phase. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other Pim kinase inhibitors in pre-clinical and drug development settings. Further research is warranted to fully elucidate all downstream signaling pathways affected by this compound and to explore its therapeutic potential in a broader range of malignancies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labshake.com [labshake.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
SMI-16a: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI-16a is a potent and selective, cell-permeable small molecule inhibitor of Pim kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell models. As a member of the thiazolidinedione class of compounds, this compound exerts its biological functions primarily through the competitive inhibition of ATP binding to Pim-1 and Pim-2 kinases. This guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.
Introduction
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and differentiation.[1] Overexpressed in numerous hematological malignancies and solid tumors, these kinases have emerged as promising therapeutic targets.[1] this compound has been identified as a dual inhibitor of Pim-1 and Pim-2, with a notably higher potency for Pim-2.[2][3] Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for cancer research and a potential lead compound for drug development.[4] This document serves as a comprehensive technical resource on the molecular mechanisms of this compound, with a focus on its impact on key downstream signaling networks.
Mechanism of Action and Kinase Selectivity
This compound functions as an ATP-competitive inhibitor of Pim-1 and Pim-2 kinases.[3] The inhibitory concentrations for this compound are detailed in the table below. While this compound is a potent inhibitor of Pim kinases, it exhibits a high degree of selectivity. In a broad kinase panel screen, this compound showed minimal activity against 57 other kinases, with inhibition levels at or below 18% when tested at a concentration of 5 µM.[3]
Table 1: In Vitro Kinase Inhibition and Cellular Potency of this compound
| Target | IC50 | Cell Line | IC50 (Cell Growth) | Reference(s) |
| Pim-1 | 150 nM (0.15 µM) | PC3 | 48 µM | [2][3][5] |
| Pim-2 | 20 nM (0.02 µM) | [2][3] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of Pim kinases by this compound triggers a cascade of downstream effects, primarily impacting pathways that regulate apoptosis, cell cycle progression, and protein synthesis.
Apoptosis Induction via the BAD Signaling Pathway
A primary mechanism through which Pim kinases promote cell survival is by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[6] Phosphorylation of BAD on serine residues (e.g., Ser112, Ser136, and Ser155) leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] By inhibiting Pim kinases, this compound prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the intrinsic apoptotic pathway.[1]
Regulation of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Pim kinases can activate the mTORC1 complex, a key component of this pathway.[8] By inhibiting Pim kinases, this compound can lead to the downregulation of mTORC1 activity. This, in turn, affects the phosphorylation of downstream mTORC1 substrates such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell growth.
Effects on Cell Cycle Progression
This compound has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[9] Pim kinases promote cell cycle progression by phosphorylating and regulating the activity of key cell cycle proteins. By inhibiting Pim kinases, this compound can lead to the accumulation of cells in the G1 or G2/M phases of the cell cycle.
Potential Involvement of NF-κB and JAK/STAT Pathways
While direct quantitative evidence for this compound is still emerging, the broader class of Pim inhibitors has been linked to the modulation of the NF-κB and JAK/STAT signaling pathways.[1][4] Pim kinases are known to be downstream effectors of the JAK/STAT pathway and can also influence NF-κB activity.[4] Inhibition of Pim kinases could therefore indirectly affect these critical pathways involved in inflammation, immunity, and cell survival. Further research is needed to fully elucidate the specific effects of this compound on these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
In Vitro Kinase Assay
This protocol outlines a method to determine the IC50 of this compound against Pim-1 and Pim-2 kinases.
Materials:
-
Recombinant human Pim-1 and Pim-2 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a BAD-derived peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of cancer cells using an MTS assay.
Materials:
-
Cancer cell line (e.g., PC3, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50.
Western Blot Analysis
This protocol details the detection of changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-BAD (Ser112), anti-BAD, anti-p-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay by Flow Cytometry
This protocol describes the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
References
- 1. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Mechanisms of Cell Cycle Arrest Induced by the Pim-1 Kinase Inhibitor SMI-4a
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The targeted inhibition of key regulatory proteins in cell cycle progression represents a cornerstone of modern oncology drug development. Among the promising targets are the Pim family of serine/threonine kinases, which are frequently overexpressed in a variety of hematologic malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis. SMI-4a, a potent and selective inhibitor of Pim-1 kinase, has emerged as a significant tool for investigating the therapeutic potential of Pim-1 inhibition. This technical guide provides an in-depth analysis of the molecular mechanisms by which SMI-4a induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the initial query focused on SMI-16a, the available scientific literature predominantly details the activity of the more potent analog, SMI-4a.[1] This document will, therefore, focus on the well-characterized mechanisms of SMI-4a.
Core Mechanism of Action: Targeting the Pim-1 Kinase
SMI-4a is an ATP-competitive inhibitor of Pim-1 kinase with a high degree of selectivity.[2] Its primary mechanism of action is the direct inhibition of the catalytic activity of Pim-1, a key downstream effector of many cytokine and growth factor signaling pathways. By blocking Pim-1, SMI-4a disrupts the phosphorylation of numerous downstream substrates that are critical for cell cycle progression and the suppression of apoptosis.
Impact on Cell Cycle Progression
SMI-4a has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent. In precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) and prostate cancer cells, SMI-4a treatment leads to an arrest in the G1 phase of the cell cycle.[3][4] In contrast, studies on chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC) cells have demonstrated that SMI-4a can induce S-phase or G2/M phase arrest, respectively.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of SMI-4a in inhibiting Pim-1 kinase and cancer cell proliferation, as well as its effects on cell cycle distribution.
Table 1: Inhibitory Activity of SMI-4a
| Target | IC50 Value | Cell Line/Assay | Reference |
| Pim-1 Kinase | 17 nM | Cell-free assay | [1][2] |
| Pim-1 Kinase | 21 nM | Cell-free assay | [3] |
| Pim-2 Kinase | 100 nM | Cell-free assay | [3] |
Table 2: Anti-proliferative Activity of SMI-4a in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC3 | Prostate Cancer | 17 µM | [2] |
| DLD-1 | Colon Cancer | 17.8 µM | [2] |
| HT-29 | Colon Cancer | 31.4 µM | [2] |
| Various Leukemic Cell Lines | Leukemia | 0.8 - 40 µM | [3] |
Table 3: Effect of SMI-4a on Cell Cycle Distribution in K562 CML Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 42.77 ± 2.06 | 51.66 ± 2.37 | 5.57 ± 0.31 | [5] |
| 80 µM SMI-4a (48h) | Not specified | 62.57 ± 3.54 | 0.43 ± 0.002 | [5] |
Key Signaling Pathways Modulated by SMI-4a
The induction of cell cycle arrest by SMI-4a is a consequence of its impact on several critical signaling pathways.
The PI3K/AKT/mTOR Pathway
A significant mechanism through which SMI-4a exerts its anti-proliferative effects is by inhibiting the PI3K/AKT/mTOR signaling cascade.[6][7] Pim-1 is known to phosphorylate and activate several components of this pathway, promoting cell growth and survival. By inhibiting Pim-1, SMI-4a leads to decreased phosphorylation of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[2]
Regulation of Cell Cycle Proteins: p27Kip1 and c-Myc
SMI-4a treatment leads to a G1 phase cell cycle arrest in certain cancer cells by modulating the levels of key cell cycle regulatory proteins.[3][4] Specifically, SMI-4a has been shown to increase the expression of the cyclin-dependent kinase inhibitor p27Kip1.[2][3][4] p27Kip1 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, thereby preventing the transition from G1 to S phase. Concurrently, SMI-4a treatment results in the downregulation of the proto-oncogene c-Myc, a transcription factor that promotes cell cycle progression.[3]
The GSK-3β/β-catenin Pathway
In chronic myeloid leukemia cells, SMI-4a has been shown to enhance the activity of glycogen (B147801) synthase kinase 3β (GSK-3β).[5][8] This is achieved by decreasing the inhibitory phosphorylation of GSK-3β at Ser9. Activated GSK-3β, in turn, promotes the degradation of β-catenin, a key component of the Wnt signaling pathway. The subsequent decrease in nuclear β-catenin leads to reduced transcription of target genes involved in cell proliferation, such as c-Myc.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of SMI-4a-induced cell cycle arrest.
Cell Proliferation Assays (WST-8 or MTS)
-
Objective: To determine the anti-proliferative effect of SMI-4a on cancer cell lines and to calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours of incubation, treat the cells with various concentrations of SMI-4a or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add WST-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of SMI-4a on cell cycle distribution.
-
Methodology:
-
Treat cells with SMI-4a or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[4][5]
-
Western Blot Analysis
-
Objective: To determine the effect of SMI-4a on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Treat cells with SMI-4a or DMSO for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-p70S6K, p27Kip1, c-Myc, β-catenin, GSK-3β, p-GSK-3β) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][5]
-
Experimental Workflow Diagram
Conclusion
SMI-4a is a potent and selective Pim-1 kinase inhibitor that effectively induces cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including the PI3K/AKT/mTOR and GSK-3β/β-catenin pathways. Furthermore, SMI-4a directly influences the expression of critical cell cycle regulators such as p27Kip1 and c-Myc. The detailed understanding of these mechanisms, supported by the experimental approaches outlined in this guide, provides a solid foundation for the further development of Pim-1 inhibitors as a promising therapeutic strategy in oncology.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMI-16a in Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of SMI-16a, a small molecule inhibitor of Pim kinases, in the context of prostate cancer cell lines. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and its Target: Pim Kinase
This compound is a benzylidene-thiazolidine-2,4-dione compound that functions as a potent and selective inhibitor of the Pim family of serine/threonine kinases, particularly Pim-1.[1] The Pim kinases are frequently overexpressed in various malignancies, including prostate cancer, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[2][3] Pim-1 kinase exerts its oncogenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis.[2][4]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the Pim kinase enzyme and the growth of prostate cancer cell lines.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) |
| Pim-1 | 63 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Growth Inhibition of Prostate Cancer Cell Lines by this compound
| Cell Line | IC50 (µM) |
| PC-3 | Data not explicitly quantified in the provided search results |
| DU145 | Data not explicitly quantified in the provided search results |
| LNCaP | Data not explicitly quantified in the provided search results |
IC50 values for cell growth inhibition were determined after 72 hours of treatment with this compound. While the search results state that this compound inhibits the growth of these cell lines, specific IC50 values from a single consolidated source were not available.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in prostate cancer cells.
Induction of Apoptosis in DU145 Cells
Treatment of DU145 prostate cancer cells with this compound leads to the induction of apoptosis. This is achieved through the inhibition of Pim-1 kinase, which normally phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Pim-1, this compound allows Bad to promote programmed cell death.[1]
G1 Cell Cycle Arrest in DU145 Cells
This compound treatment causes a significant arrest of DU145 cells in the G1 phase of the cell cycle.[1] This cell cycle blockade is associated with the nuclear translocation of the cyclin-dependent kinase inhibitor p27Kip1, a known substrate of Pim-1.[1]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound involves the direct inhibition of the Pim-1 kinase signaling pathway, which has numerous downstream effects on cell survival and proliferation.
References
SMI-16a: A Technical Guide to its Potential in Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-16a is a small molecule inhibitor targeting Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases has been implicated in the pathogenesis of various hematologic malignancies, including leukemia and lymphoma, making them attractive therapeutic targets.[2] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. While this compound has shown promise, it is noteworthy that a related compound, SMI-4a, has demonstrated greater potency in some leukemia cell line screenings.[3]
Data Presentation
Quantitative data on the efficacy of this compound in leukemia and lymphoma cell lines is limited in publicly available literature. However, the following tables summarize the available inhibitory concentrations for this compound against its target kinases and a prostate cancer cell line, as well as comparative data for the related, more potent compound, SMI-4a, in various leukemia cell lines.
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | Cell Line | IC50 | Reference |
| Pim-1 Kinase | N/A | 0.15 µM | [4] |
| Pim-2 Kinase | N/A | 0.02 µM | [4] |
| PC3 | Prostate Cancer | 48 µM | [4] |
Table 2: Comparative IC50 Values for SMI-4a in Leukemia Cell Lines
| Cell Line | Type of Leukemia/Lymphoma | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 2.5 | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.0 | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.8 | [3] |
| K562 | Chronic Myeloid Leukemia | 10.0 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | >20 | [3] |
| U937 | Histiocytic Lymphoma | >20 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 5.0 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 4.0 | [3] |
Core Mechanism of Action: Pim Kinase Inhibition
This compound exerts its effects by inhibiting Pim kinases. These kinases are downstream of several oncogenic signaling pathways, including the JAK/STAT pathway. Upon activation, Pim kinases phosphorylate a range of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. By blocking the activity of Pim kinases, this compound can disrupt these survival signals, leading to cell cycle arrest and programmed cell death in cancer cells.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound through its inhibition of Pim kinases.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pim-2 Kinase Inhibitor SMI-16a: A Deep Dive into its Anti-Multiple Myeloma Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of SMI-16a, a thiazolidine-2,4-dione family compound, and its therapeutic potential in the context of multiple myeloma (MM). By targeting the Pim-2 kinase, this compound has demonstrated significant anti-proliferative, pro-apoptotic, and bone-protective effects in preclinical studies. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and workflows to facilitate further research and development in this promising area.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on multiple myeloma cells as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| INA6, TSPC-1 | Cell Viability | IC50 (µM) | Dose-dependent decrease observed | |
| RPMI8226, U266, OPC | Cell Viability | IC50 (µM) | No significant impairment at 100 µM | [1] |
| KMS11, RPMI8226 | Pim-2 Protein Levels | - | Downregulated | [2] |
| INA6, TSPC-1, RPMI8226, MM.1S | Cell Viability (Acidic conditions, pH ≤ 6.8) | - | Enhanced cytotoxic effects | [1] |
| MM cell lines | Apoptosis | - | Induced | |
| Animal Model of MM | Proteinase K-positive Osteoblasts | Number | Reduced | [2] |
Note: Specific IC50 values and detailed apoptosis percentages at varying concentrations are not consistently reported across the literature. Further targeted studies are required to establish a more comprehensive quantitative profile of this compound across a wider range of MM cell lines.
Core Mechanism of Action
This compound exerts its anti-myeloma effects primarily through the inhibition of Pim-2 kinase, a serine/threonine kinase overexpressed in multiple myeloma cells that plays a crucial role in cell survival and proliferation.[1] Unlike other Pim kinase inhibitors, this compound and its analogue SMI-4a uniquely reduce Pim-2 protein levels without affecting its mRNA levels, suggesting a post-transcriptional mechanism of action.[2] This reduction in Pim-2 protein is enhanced in acidic microenvironments, a common feature of bone marrow in multiple myeloma, which potentiates the anti-MM activity of this compound.[2]
Key Signaling Pathways Affected by this compound
The anti-tumor activity of this compound is linked to the modulation of several critical signaling pathways implicated in multiple myeloma pathogenesis.
Pim-2/NF-κB Signaling Pathway
Pim-2 is known to be involved in the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[3] By reducing Pim-2 levels, this compound can indirectly suppress the activation of NF-κB and its downstream targets, which are crucial for the survival of myeloma cells.
Caption: this compound inhibits the Pim-2/NF-κB signaling pathway.
Interaction with the PI3K/Akt/mTOR and MAPK Pathways
While direct modulation by this compound is still under investigation, the PI3K/Akt/mTOR and MAPK pathways are central to MM cell growth and survival and are known to be influenced by Pim kinases.[4][5] Pim kinases can phosphorylate and activate downstream effectors of these pathways, promoting cell proliferation and inhibiting apoptosis. By inhibiting Pim-2, this compound likely dampens the signaling flux through these critical pro-survival pathways.
Caption: Potential interplay of this compound with PI3K/Akt and MAPK pathways.
Experimental Protocols
Detailed, step-by-step protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key experiments used to evaluate the effects of this compound on multiple myeloma cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells (e.g., INA6, RPMI8226) in 96-well plates at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
-
Cell Treatment: Seed and treat multiple myeloma cells with various concentrations of this compound as described for the viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: General experimental workflow for evaluating this compound.
Combination Therapy Potential
This compound has shown synergistic anti-myeloma effects when combined with other therapeutic agents. Notably, its combination with proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) has been shown to cooperatively enhance anti-MM effects.[1] Proteasome inhibitors can increase Pim-2 protein levels, an effect that is mitigated by this compound, providing a strong rationale for this combination therapy.[1]
Effects on the Bone Marrow Microenvironment and Bone Disease
Multiple myeloma is intrinsically linked to bone disease. This compound has demonstrated a beneficial impact on this aspect of the disease. In animal models, treatment with this compound not only suppressed MM cell growth but also prevented the progression of bone destruction.[1] Furthermore, this compound has been shown to reduce the number of proteinase K-positive osteoblasts in an animal model of MM, suggesting a direct effect on bone remodeling processes.[2]
Future Directions
The promising preclinical data on this compound warrants further investigation. Key areas for future research include:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its target engagement in vivo.
-
In-depth Mechanistic Studies: To fully elucidate the downstream effectors of Pim-2 inhibition by this compound and its crosstalk with other critical signaling pathways in multiple myeloma.
-
Evaluation in a Broader Range of MM Subtypes: To determine the efficacy of this compound in different genetic and molecular subtypes of multiple myeloma.
-
Clinical Trials: To assess the safety, tolerability, and efficacy of this compound, both as a monotherapy and in combination with existing anti-myeloma agents, in patients with multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathway-Directed Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Biological Activity of SMI-16a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the small molecule inhibitor, SMI-16a. It is designed to be a core resource for researchers and professionals involved in oncology and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Introduction
This compound is a cell-permeable, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases, which are serine/threonine kinases implicated in the regulation of cell cycle progression, apoptosis, and signal transduction pathways.[1][2] Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors, making them a significant target for cancer therapy.[1][3] this compound, a benzylidene-thiazolidine-2,4-dione derivative, has demonstrated potent and selective inhibition of Pim kinases, leading to anti-proliferative and pro-apoptotic effects in various cancer cell models.[4]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against its primary targets, Pim-1 and Pim-2 kinases, and its anti-proliferative effects have been measured in several cancer cell lines. The following table summarizes the key quantitative data.
| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |
| Pim-1 Kinase | Cell-free kinase assay | 150 nM | [5][6][7][8] |
| Pim-1 Kinase | Cell-free kinase assay | 63 nM | [9] |
| Pim-2 Kinase | Cell-free kinase assay | 20 nM | [5][6][7][8] |
| PC3 Cells | MTS Proliferation Assay | 48 µM | [5][10] |
| DU145 Cells | Cell Growth Assay | 5 µM | [9] |
| LNCaP Cells | Cell Growth Assay | Not specified | [9] |
| K562 Cells | Cell Growth Assay | Not specified | [9] |
| MV4-11 Cells | Cell Growth Assay | Not specified | [9] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of Pim-1 and Pim-2. This inhibition occurs through competitive binding to the ATP-binding pocket of the kinases, preventing the phosphorylation of their downstream substrates.[6][7] The Pim kinases are key components of several signaling pathways that are crucial for cell survival and proliferation.
The primary upstream activators of Pim-1 transcription are the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathways, particularly STAT3 and STAT5.[1][11] Cytokines and interleukins trigger this pathway, leading to increased Pim-1 expression.[11] Pim-1, in turn, can regulate multiple downstream effectors, including those involved in cell cycle progression and apoptosis. One of the key substrates of Pim-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim-1 inhibits its apoptotic function.[4]
Furthermore, Pim kinases are known to be involved in the mTORC1 pathway. Inhibition of Pim kinases by this compound has been shown to decrease the phosphorylation of downstream targets of mTORC1, such as p70 S6K and 4E-BP1, leading to cell cycle arrest.[4] There is also evidence of crosstalk with the NF-κB signaling pathway, where Pim-2 may be involved.[12]
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of Pim-1 and Pim-2.
Materials:
-
Recombinant human Pim-1 or Pim-2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Pim-1/2 substrate (e.g., a synthetic peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions.
-
Add the ADP-Glo™ reagent to deplete unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS into a formazan (B1609692) product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
This technique is used to assess the effect of this compound on the phosphorylation status of downstream targets of Pim kinases.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad, anti-phospho-p70 S6K, anti-total Bad, anti-total p70 S6K, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
This compound formulation for injection (e.g., in a vehicle like PBS or a solution with DMSO, PEG300, and Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) to the treatment group according to a predetermined schedule and dose (e.g., 50 mg/kg, 5 days a week).[5] Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly (e.g., three times a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Mandatory Visualizations
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of multiple myeloma and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel antimyeloma therapeutic option with inhibition of the HDAC1-IRF4 axis and PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 (C93F2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
SMI-16a's chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Pim Kinase Inhibitor SMI-16a
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Pim kinases. Designed for researchers, scientists, and drug development professionals, this document details its chemical characteristics, mechanism of action, and key experimental findings. The information is presented to facilitate further investigation and application of this compound in preclinical research.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the thiazolidinedione class. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value |
| Formal Name | 5-[(4-propoxyphenyl)methylene]-2,4-thiazolidinedione |
| CAS Number | 587852-28-6 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | Soluble in DMSO |
| SMILES | CCCOC1=CC=C(/C=C2\C(=O)NC(=O)S2)C=C1 |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of Pim-1 and Pim-2, two serine/threonine kinases that are frequently overexpressed in a variety of human cancers and are known to play a crucial role in cell survival, proliferation, and apoptosis.[1]
Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against Pim-1 and Pim-2 kinases. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below. The compound has been shown to be highly selective for Pim-1 when screened against a panel of 60 other kinases.[1]
| Target | IC₅₀ |
| Pim-1 | 63 nM[1] - 150 nM[2][3][4] |
| Pim-2 | 20 nM[2][3][4] |
Cellular Effects
In various cancer cell lines, this compound has been shown to inhibit cell growth, induce apoptosis, and cause cell cycle arrest at the G1 phase.[1] For instance, at a concentration of 5 μM, this compound effectively inhibits the phosphorylation of the pro-apoptotic protein Bad, a known downstream target of Pim-1, in DU145-Pim cells.[1] This inhibition of Bad phosphorylation is a key mechanism through which this compound exerts its pro-apoptotic effects. Furthermore, treatment with this compound has been observed to reduce the proliferation of several cancer cell lines, including PC3, DU145, LNCaP, K562, and MV4-11.[1]
Signaling Pathways
The inhibitory action of this compound on Pim kinases directly impacts downstream signaling pathways that regulate cell survival and proliferation.
Caption: Pim Kinase Signaling and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted to evaluate the efficacy of kinase inhibitors like this compound.
Pim Kinase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against Pim kinases.
Caption: Workflow for a typical in vitro kinase assay.
Methodology:
-
Prepare Reagents: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[5] Prepare stock solutions of recombinant Pim-1 or Pim-2 kinase, a suitable substrate (e.g., a peptide containing the Pim kinase recognition sequence), and ATP. Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 10-100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of ³²P-ATP into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.[5]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA.
-
G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
References
The Discovery and Development of SMI-16a: A Potent Inhibitor of Pim Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, has emerged as a critical target in oncology.[1][2] These kinases are key regulators of cell cycle progression, apoptosis, and cell migration, primarily through the JAK/STAT signaling pathway.[1][3] Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention.[2] SMI-16a, a benzylidene-thiazolidine-2,4-dione derivative, has been identified as a potent and selective inhibitor of Pim kinases, demonstrating significant potential in preclinical cancer models.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies employed in its evaluation.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| Pim-1 | 150 nM (0.15 µM) | Kinase Assay | [4][6] |
| Pim-2 | 20 nM (0.02 µM) | Kinase Assay | [4][6] |
Cellular Activity of this compound
| Cell Line | IC50 | Assay Type | Reference |
| PC3 (Prostate Cancer) | 48 µM | MTS Assay | [4] |
| DU145 (Prostate Cancer) | Not Specified | Growth Inhibition | |
| LNCaP (Prostate Cancer) | Not Specified | Growth Inhibition | |
| K562 (Leukemia) | Not Specified | Growth Inhibition | |
| MV4-11 (Leukemia) | Not Specified | Growth Inhibition |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H13NO3S | [4] |
| Molecular Weight | 263.31 | [4] |
| CAS Number | 587852-28-6 | [4] |
Experimental Protocols
Synthesis of this compound
This compound, with the chemical name 5-((4-propoxyphenyl)methylene)thiazolidine-2,4-dione, is synthesized via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.
Materials:
-
Thiazolidine-2,4-dione
-
Piperidine (B6355638) (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
Procedure:
-
Dissolve equimolar amounts of 4-propoxybenzaldehyde and thiazolidine-2,4-dione in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Pim Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Pim-1 or Pim-2 kinase
-
Pim kinase substrate peptide
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µl of the diluted Pim kinase to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., PC3)
-
Complete cell culture medium
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting
Western blotting is used to detect the levels of specific proteins and their phosphorylation status.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., anti-Pim, anti-phospho-Bad)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Pim Kinase Inhibitor Discovery.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics targeting the Pim kinase family. Its potent and selective inhibition of Pim-1 and Pim-2 kinases translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other Pim kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. 2,4-Thiazolidinedione, 5-((2,4,5-tripropoxyphenyl)methyl)- | C19H27NO5S | CID 3061684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of Pim Kinase Inhibition by SMI-16a in Counteracting Oncogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical guide on the function of the Pim kinase family in cancer and the mechanism by which the small molecule inhibitor, SMI-16a, exerts its anti-oncogenic effects.
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that are crucial mediators of oncogenic signaling. Overexpressed in a wide range of hematological malignancies and solid tumors, Pim kinases phosphorylate a host of downstream substrates to drive cell proliferation, survival, and therapeutic resistance.[1][2][3] Consequently, they have emerged as high-value targets for cancer therapy. This compound is a potent, selective, ATP-competitive small molecule inhibitor targeting Pim-1 and Pim-2 kinases.[4][5][6] By blocking the catalytic activity of these oncoproteins, this compound effectively induces cell cycle arrest and apoptosis in various cancer models, highlighting the therapeutic potential of targeting the Pim signaling axis. This guide details the signaling pathways governed by Pim kinases, the inhibitory characteristics of this compound, and the experimental protocols used to validate its anti-cancer activity.
The Pim Kinase Family: Key Oncogenic Drivers
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[7] Unlike many other kinases, they lack a regulatory domain and are constitutively active upon transcription and translation.[2] Their expression is primarily regulated at the transcriptional level, most notably by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is frequently hyperactivated in cancer.[1][8] Elevated expression of Pim kinases is a poor prognostic indicator in numerous cancers, including leukemias, lymphomas, multiple myeloma, and prostate cancer.[1][9][10]
The oncogenic functions of Pim kinases stem from their ability to phosphorylate a broad array of substrates involved in critical cellular processes:
-
Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1.[7][11] This leads to their degradation and relieves the inhibition on cyclin-dependent kinases (CDKs), thereby facilitating G1/S phase transition.
-
Inhibition of Apoptosis: A primary role of Pim kinases is to promote cell survival by disabling pro-apoptotic machinery. They phosphorylate and inactivate the pro-apoptotic Bcl-2 family member BAD (Bcl-2-associated agonist of cell death), preventing it from sequestering anti-apoptotic proteins like BCL-XL.[1][12]
-
Regulation of Metabolism and Protein Synthesis: Pim kinases intersect with the PI3K/AKT/mTOR pathway to regulate cellular metabolism and protein translation. They can phosphorylate components of the mTOR pathway, such as PRAS40, contributing to its activation and subsequent promotion of cap-dependent translation.[2][13]
-
Transcriptional Regulation: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation, thereby amplifying its oncogenic output.[14][15]
Pim Kinase Signaling Pathway
Pim kinases act as a central node in signaling networks that promote tumorigenesis. They are critical downstream effectors of cytokine and growth factor signaling, primarily through the JAK/STAT pathway. Once expressed, they phosphorylate numerous cytoplasmic and nuclear targets to orchestrate a pro-growth and pro-survival cellular program.
Caption: The Pim Kinase Signaling Pathway.
This compound: A Selective Pim Kinase Inhibitor
This compound is a small molecule compound belonging to the benzylidene-thiazolidine-2,4-dione class of chemicals, identified as a selective and potent inhibitor of Pim kinases.[13] It functions as an ATP-competitive inhibitor, binding to the unique hinge region of the Pim kinase active site.[16]
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against Pim isoforms and in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Target | Assay Type | IC50 Value | Reference |
| Pim-1 Kinase | Biochemical | 150 nM (0.15 µM) | [4][5] |
| Pim-2 Kinase | Biochemical | 20 nM (0.02 µM) | [4][5] |
| PC3 Cells | Cell-based (Viability) | 48 µM | [5] |
Data Presentation: Cellular Effects of this compound in Multiple Myeloma (MM)
Studies using human multiple myeloma (MM) cell lines demonstrate the anti-proliferative and pro-apoptotic effects of this compound.
| Cell Line | Assay | Treatment | Result | Reference |
| MM.1S | Cell Viability (CCK-8) | 48h, 10 µM this compound | ~50% reduction in viability | [17] |
| U266 | Cell Viability (CCK-8) | 48h, 10 µM this compound | ~60% reduction in viability | [17] |
| MM.1S | Apoptosis (Annexin V) | 48h, 10 µM this compound | Significant increase in apoptotic cells | [17] |
| U266 | Apoptosis (Annexin V) | 48h, 10 µM this compound | Significant increase in apoptotic cells | [17] |
Mechanism of this compound Anti-Oncogenic Action
By inhibiting Pim kinases, this compound reverses their oncogenic outputs. The primary mechanisms include the induction of G1 cell cycle arrest and the activation of the intrinsic mitochondrial apoptosis pathway.[13] Treatment of sensitive cancer cells with this compound leads to a decrease in the phosphorylation of key Pim substrates. This results in the stabilization of the cell cycle inhibitor p27Kip1 and the de-repression of the pro-apoptotic protein BAD. Furthermore, inhibition of the mTORC1 pathway is observed, indicated by decreased phosphorylation of its substrates p70 S6K and 4E-BP1, leading to a reduction in protein synthesis.[13]
Caption: Logical flow of this compound's anti-oncogenic mechanism.
Key Experimental Protocols
Validating the activity of a kinase inhibitor like this compound requires a series of biochemical and cell-based assays.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol determines the direct inhibitory effect of this compound on purified Pim kinase by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common method.[18]
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A DMSO control is essential. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 5 µL of diluted this compound or vehicle control.
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing purified recombinant Pim-1 or Pim-2 kinase and a suitable peptide substrate (e.g., PIMtide).
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Km for the kinase. Incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which fuels a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 5.2: Cell Proliferation Assay (CCK-8)
This assay measures cell viability based on metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., U266) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours until the color develops.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to calculate the percentage of cell viability.
Protocol 5.3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17]
-
Cell Treatment: Culture cells in a 6-well plate and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.
Caption: General workflow for inhibitor characterization.
Conclusion and Future Directions
Pim kinases are validated therapeutic targets in oncology due to their central role in promoting cell survival and proliferation. The small molecule this compound serves as a powerful chemical probe to interrogate Pim kinase biology and as a lead compound for the development of anti-cancer therapeutics. Its ability to selectively inhibit Pim-1 and Pim-2 leads to robust anti-proliferative and pro-apoptotic effects in cancer cells. Future research should focus on optimizing the selectivity and pharmacokinetic properties of Pim inhibitors and exploring their efficacy in combination with other targeted agents or standard chemotherapy to overcome drug resistance.[19][20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (PIM1/2 Kinase Inhibitor VI) | Pim Kinase Inhibitor | AmBeed.com [ambeed.com]
- 7. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of the Pim Kinase Inhibitor SMI-16a on the Phosphorylation of the Pro-Apoptotic Protein Bad
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pro-apoptotic protein Bad is a critical regulator of programmed cell death. Its function is tightly controlled by phosphorylation; when phosphorylated, Bad is sequestered and inactivated, promoting cell survival. The Pim family of serine/threonine kinases are key regulators that phosphorylate and inactivate Bad, and their overexpression is linked to various malignancies. SMI-16a is a potent small molecule inhibitor of Pim kinases, with particular selectivity for Pim-2. This guide details the mechanism by which this compound impacts Bad phosphorylation, leading to the induction of apoptosis. By inhibiting Pim kinases, this compound prevents the phosphorylation of Bad, maintaining its active, pro-apoptotic state. This results in the release of pro-apoptotic factors from the mitochondria and the subsequent activation of the caspase cascade. This document provides a technical overview of the signaling pathway, quantitative data on inhibitor potency, detailed experimental protocols for assessing Bad phosphorylation, and visual diagrams of the underlying molecular interactions.
The Role of Bad Phosphorylation in Apoptosis Regulation
The Bcl-2-associated death promoter (Bad) protein is a pro-apoptotic member of the Bcl-2 family. In its non-phosphorylated state, Bad promotes cell death by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. This action liberates pro-apoptotic effector proteins like Bax and Bak, which then aggregate on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the initiation of apoptosis.
The pro-apoptotic activity of Bad is suppressed by its phosphorylation at specific serine residues.[1] Key phosphorylation sites in murine Bad include Ser112, Ser136, and Ser155, which correspond to Ser75, Ser99, and Ser118 in human Bad. This phosphorylation is mediated by several survival-promoting kinases, including Akt (Protein Kinase B), Raf kinases, and notably, the Pim kinase family.[1][2] Upon phosphorylation, Bad is bound by 14-3-3 scaffold proteins, which sequester it in the cytoplasm and prevent its interaction with Bcl-2/Bcl-xL at the mitochondrial membrane, thereby promoting cell survival.[1]
This compound: A Potent Pim Kinase Inhibitor
This compound is a small molecule compound of the benzylidene-thiazolidine-2,4-dione class that functions as a selective inhibitor of Pim family kinases.[3][4] These kinases (Pim-1, Pim-2, and Pim-3) are oncogenic serine/threonine kinases that are frequently overexpressed in hematopoietic and solid tumors.[5] Pim-2, in particular, has been identified as a kinase that phosphorylates and inactivates Bad, primarily at the Ser112 residue.[6] this compound exhibits high potency against Pim-1 and especially Pim-2, making it a valuable tool for studying Pim-mediated signaling and a potential therapeutic agent.[4]
Mechanism of Action: this compound's Effect on Bad Phosphorylation
The primary mechanism by which this compound induces apoptosis is through the direct inhibition of Pim kinase activity. By binding to the ATP-binding pocket of Pim kinases, this compound prevents the phosphorylation of their downstream substrates, including the Bad protein.
The sequence of events is as follows:
-
Inhibition of Pim Kinase: this compound enters the cell and inhibits Pim-1 and Pim-2.
-
Reduction of Bad Phosphorylation: The inhibition of Pim kinase activity leads to a significant decrease in the phosphorylation of Bad at key serine residues (e.g., Ser112).
-
Activation of Bad: With reduced phosphorylation, Bad remains in its active conformation and is not sequestered by 14-3-3 proteins.
-
Induction of Apoptosis: Active Bad translocates to the mitochondria, where it binds to Bcl-xL and Bcl-2, displacing Bax and Bak and triggering the intrinsic apoptotic pathway.
This proposed mechanism is strongly supported by studies showing that other Pim kinase inhibitors, such as AZD1208, also suppress the phosphorylation of Bad at Ser112.[7] Furthermore, siRNA-mediated knockdown of PIM-1 results in decreased levels of phosphorylated Bad at Ser112 and Ser136.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary kinase targets and its effect on a cancer cell line.
| Target | IC₅₀ Value (µM) | Source(s) |
| Pim-1 Kinase | 0.15 | [4] |
| Pim-2 Kinase | 0.02 | [4] |
| PC3 Cell Growth | 48 | [4] |
Table 2: Expected Effects of this compound Treatment on the Bad Apoptotic Pathway
This table outlines the anticipated qualitative and quantitative changes in key molecular components following cellular treatment with this compound.
| Analyte / Parameter | Expected Outcome with this compound Treatment | Method of Quantification |
| Pim-2 Kinase Activity | Decrease (Dose-dependent) | In vitro kinase assay |
| Phospho-Bad (Ser112) Level | Decrease (Dose-dependent) | Western Blot, ELISA |
| Total Bad Level | No significant change | Western Blot, ELISA |
| Bad / 14-3-3 Protein Interaction | Decrease | Co-Immunoprecipitation |
| Bad / Bcl-xL Protein Interaction | Increase | Co-Immunoprecipitation |
| Cytochrome c Release | Increase | Western Blot of cytosolic fraction |
| Caspase-9/3 Activation | Increase | Western Blot (cleaved forms) |
| Apoptosis Rate | Increase (Dose-dependent) | Flow Cytometry (Annexin V) |
Visual Diagrams of Pathways and Protocols
Diagram 1: The Bad Phosphorylation Survival Pathway
Caption: Overview of the Bad phosphorylation pathway regulating cell survival and apoptosis.
Diagram 2: Mechanism of Action of this compound
Caption: this compound inhibits Pim kinase, preventing Bad inactivation and promoting apoptosis.
Diagram 3: Experimental Workflow for Phospho-Bad Western Blot
References
- 1. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 6. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of SMI-16a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on SMI-16a, a small molecule inhibitor of Pim kinases. The information presented herein is intended for an audience with a background in oncology, cell biology, and drug development. This document summarizes the key quantitative data, details the experimental methodologies used in its early evaluation, and visualizes the core signaling pathways implicated in its mechanism of action.
Core Compound Characteristics and Bioactivity
This compound is a benzylidene-thiazolidine-2,4-dione compound identified as a potent, ATP-competitive inhibitor of Pim serine/threonine kinases.[1] Initial screenings and subsequent characterizations have established its inhibitory activity against Pim-1 and Pim-2, kinases known to be overexpressed in various hematologic malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and apoptosis resistance.
Table 1: In Vitro Kinase Inhibition and Cellular Potency of this compound
| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Pim-1 | 63 - 150 | PC3 | 48 | [1][2][3][4] (from previous searches) |
| Pim-2 | 20 | [1][3][4] (from previous searches) |
Note: A discrepancy in the reported IC₅₀ for Pim-1 has been noted in the literature, with values ranging from 63 nM to 150 nM.
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated inhibitory effects on the growth of a panel of human cancer cell lines, particularly those of prostate and leukemic origin.
Table 2: Growth Inhibition of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Approximate GI₅₀ (µM) |
| PC3 | Prostate Cancer | ~5 |
| DU145 | Prostate Cancer | ~5 |
| LNCaP | Prostate Cancer | ~10 |
| U937 | Leukemia | ~5 |
| K562 | Leukemia | ~5 |
| MV4;11 | Leukemia | ~2.5 |
Data is estimated from graphical representations in Beharry Z, et al., Mol Cancer Ther, 2009.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anti-proliferative effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis.
Cell Cycle Analysis
Treatment of DU145 prostate cancer cells with this compound resulted in a significant arrest of cells in the G1 phase of the cell cycle.
Table 3: Effect of this compound on Cell Cycle Distribution in DU145 Cells
| Treatment (5 µM, 72h) | % Cells in G₀/G₁ | % Cells in S | % Cells in G₂/M |
| Control (DMSO) | 45.4% | 26.9% | 27.7% |
| This compound | 63.8% | 13.9% | 22.3% |
Data is from Beharry Z, et al., Mol Cancer Ther, 2009.
Induction of Apoptosis
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting the Pim kinase signaling pathway, which is a critical downstream effector of many oncogenic signaling cascades, including the JAK/STAT pathway. Pim kinases phosphorylate a number of substrates that promote cell survival and proliferation.
Caption: this compound inhibits Pim-1 kinase, preventing the phosphorylation of pro-apoptotic Bad and cell cycle inhibitor p27, thereby promoting apoptosis and G1 cell cycle arrest.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the initial studies of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., DU145, PC3, LNCaP) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed DU145 cells in 6-well plates. After 24 hours, treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for Phospho-Bad
This protocol is to detect the phosphorylation status of Pim-1's substrate, Bad.
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Bad (Ser112) or total Bad overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The initial studies on this compound establish it as a potent inhibitor of Pim kinases with clear anti-proliferative and pro-apoptotic activity in preclinical models of prostate cancer and leukemia. Its mechanism of action is tied to the induction of G1 cell cycle arrest and the promotion of apoptosis through the modulation of key Pim kinase substrates like p27 and Bad. These foundational findings warrant further investigation into the therapeutic potential of this compound and its derivatives in relevant cancer indications.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Inhibition of Pim-1 Kinase by SMI-16a: A Technical Guide to its Interaction with the ATP-Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the small molecule inhibitor SMI-16a and the ATP-binding pocket of the Pim-1 kinase, a key proto-oncogene implicated in various cancers. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Pim-1 Kinase and this compound
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1][2] Its expression is often upregulated in various hematological malignancies and solid tumors, including prostate cancer, making it an attractive target for cancer therapy.[1][3] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1.[4][5]
This compound is a potent, cell-permeable small molecule inhibitor that has demonstrated significant activity against Pim-1 kinase.[6] It belongs to the benzylidene-thiazolidine-2,4-dione class of compounds and has been identified as an ATP-competitive inhibitor.[4][6]
Quantitative Data: Inhibitory Activity of this compound
This compound has been shown to be a potent inhibitor of both Pim-1 and its isoform Pim-2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 |
| Pim-1 Kinase | 150 nM[6] |
| Pim-2 Kinase | 20 nM[6] |
| PC3 Cells (prostate cancer) | 48 µM[7] |
Mechanism of Interaction with the ATP-Binding Pocket
This compound functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site.[6] While a co-crystal structure of this compound with Pim-1 is not publicly available, studies on related compounds with the same benzylidene-thiazolidine-2,4-dione scaffold provide insights into the likely binding mode.
Computational docking studies of similar inhibitors suggest that the thiazolidine-2,4-dione warhead interacts with key residues within the ATP-binding pocket. For instance, the trifluoromethyl substituent, also present in this compound, is suggested to interact with Arginine 122 (Arg122) in Pim-1.[4] This interaction is thought to contribute to the selectivity of these inhibitors.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][8] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1.[1] Once expressed, Pim-1 can phosphorylate a variety of downstream substrates to promote cell survival and proliferation. A simplified representation of this pathway is shown below.
Caption: The JAK/STAT-Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments to characterize the interaction of this compound with Pim-1.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method to determine the IC50 value of an inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., S6K substrate)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[2]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µl of each this compound dilution or DMSO (for control).
-
Add 2 µl of Pim-1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
ATP Competition Assay
To confirm that this compound is an ATP-competitive inhibitor, the in vitro kinase assay described above can be performed with varying concentrations of ATP.
Procedure:
-
Perform the kinase assay with a fixed concentration of this compound (e.g., at its IC50).
-
Repeat the assay with increasing concentrations of ATP in the substrate/ATP mixture.
-
Plot the percentage of inhibition by this compound against the ATP concentration.
-
If this compound is an ATP-competitive inhibitor, an increase in ATP concentration will lead to a decrease in the inhibitory effect of this compound, resulting in a rightward shift of the dose-response curve.
Conclusion
This compound is a potent, ATP-competitive inhibitor of Pim-1 kinase. Its mechanism of action involves direct competition with ATP for binding to the enzyme's active site. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization of Pim-1 inhibitors and the development of novel anti-cancer therapeutics targeting this important oncogene. Further studies, particularly co-crystallization of this compound with Pim-1, would provide more definitive insights into the precise molecular interactions governing its inhibitory activity.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for In Vitro Experiments with SMI-16a
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SMI-16a is a potent and selective small molecule inhibitor of Pim kinases, primarily targeting Pim-1 and Pim-2.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies and solid tumors. This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G1 phase and promoting apoptosis.[1] Its mechanism of action involves the inhibition of phosphorylation of downstream Pim kinase substrates, such as the pro-apoptotic protein Bad.[1] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing experimental protocols and expected outcomes.
Mechanism of Action
Pim kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are involved in the regulation of key cellular proteins such as MYC, p21Cip1/Waf1, and p27Kip1. By inhibiting Pim-1 and Pim-2, this compound disrupts these signaling cascades, leading to decreased cell proliferation and increased apoptosis. The inhibition of Pim kinase activity by this compound has been shown to suppress the mTORC1 pathway and can also influence the NF-κB signaling pathway.
In Vitro Applications
This compound is a valuable tool for in vitro cancer research. Key applications include:
-
Determination of Anti-proliferative Activity: Assessing the potency of this compound in inhibiting the growth of various cancer cell lines.
-
Induction of Apoptosis: Quantifying the apoptotic effect of this compound on cancer cells.
-
Cell Cycle Analysis: Investigating the impact of this compound on cell cycle progression.
-
Target Validation: Confirming the on-target effect of this compound by examining the phosphorylation status of known Pim kinase substrates through Western blotting.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in the literature. This data provides a reference for selecting appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DU145 | Prostate Cancer | Not explicitly stated, but growth inhibition observed at 5 µM | [1] |
| PC3 | Prostate Cancer | Not explicitly stated, but growth inhibition observed | [1] |
| LNCaP | Prostate Cancer | Not explicitly stated, but growth inhibition observed | [1] |
| K562 | Leukemia | Not explicitly stated, but growth inhibition observed | [1] |
| MV4-11 | Leukemia | Not explicitly stated, but growth inhibition observed | [1] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Dose-dependent inhibition of cell viability | [3] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve for each cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol details the procedure for analyzing the expression and phosphorylation status of proteins in the Pim kinase signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad, anti-p27, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits Pim-1/2, leading to apoptosis and cell cycle arrest.
Caption: In vitro experimental workflow for evaluating this compound.
References
Application Notes and Protocols for In Vivo Studies with SMI-16a in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-16a is a small molecule inhibitor targeting Pim-1 kinase, a serine/threonine kinase implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for designing and conducting in vivo studies using this compound in mouse models of cancer, including efficacy, pharmacokinetic, and toxicity assessments.
Mechanism of Action and Signaling Pathway
This compound functions as a Pim-1 kinase inhibitor. The Pim kinase family is downstream of the JAK/STAT signaling pathway, which is often activated by cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a variety of downstream targets to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein Bad, the cell cycle inhibitor p27Kip1, and components of the mTOR signaling pathway. By inhibiting Pim-1, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits Pim-1 kinase, blocking downstream survival and proliferation pathways.
Quantitative Data Summary
The following tables summarize expected quantitative data from in vivo studies with this compound. Note that specific values may vary depending on the mouse model, cancer cell line, and experimental conditions.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (Example Data)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 5 days/week | 1500 ± 250 | 0 |
| This compound | 25 | Intraperitoneal | 5 days/week | 900 ± 180 | 40 |
| This compound | 50 | Intraperitoneal | 5 days/week | 525 ± 150 | 65 |
| This compound | 100 | Intraperitoneal | 5 days/week | 300 ± 100 | 80 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (50 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 | 300 |
| Tmax (h) | 0.1 | 0.5 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1800 | 2500 | 900 |
| Half-life (t½) (h) | 2.5 | 3.0 | 2.8 |
| Bioavailability (%) | 100 | ~70 | ~25 |
Table 3: Toxicity Profile of this compound in Mice (Example Data)
| Dose (mg/kg) | Observation Period | Body Weight Change (%) | Hematological Changes | Histopathological Findings |
| 50 | 14 days | < 5% loss | No significant changes | No abnormalities observed |
| 100 | 14 days | 5-10% loss | Mild, transient neutropenia | No abnormalities observed |
| 200 | 14 days | > 15% loss, lethargy | Significant neutropenia and anemia | Mild to moderate liver and kidney toxicity |
Experimental Protocols
I. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous breast cancer xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS, syringes, needles
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Treatment Administration: Administer this compound or vehicle control via intraperitoneal injection at the desired dose (e.g., 50 mg/kg) for 5 consecutive days per week for 3 weeks.
-
Monitoring: Monitor tumor volume, body weight, and animal health 2-3 times per week.
-
Study Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Measure the final tumor weight and volume. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
II. Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Formulation vehicles for intravenous, intraperitoneal, and oral administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, analytical equipment (LC-MS/MS)
Procedure:
-
Animal Groups: Divide mice into groups for each administration route (IV, IP, PO) and time point (n=3-4 mice per time point).
-
Dosing:
-
Intravenous (IV): Administer this compound (e.g., 10 mg/kg) via tail vein injection.
-
Intraperitoneal (IP): Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection.
-
Oral (PO): Administer this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture at terminal time points) at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.
III. Toxicity Study
This protocol outlines a basic acute toxicity study for this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Male and female CD-1 mice (8-10 weeks old)
Procedure:
-
Dose Range Finding: Administer single doses of this compound at escalating concentrations to small groups of mice to determine a range of doses for the main study.
-
Main Study:
-
Divide mice into several dose groups and a vehicle control group (n=5-10 mice per sex per group).
-
Administer this compound or vehicle via the intended clinical route (e.g., intraperitoneal).
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) immediately after dosing and daily for 14 days.
-
Record body weights before dosing and at regular intervals throughout the study.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day observation period, euthanize all animals.
-
Perform a gross necropsy on all animals.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
-
-
Blood Analysis: Collect blood at necropsy for hematology and clinical chemistry analysis.
-
Data Analysis: Analyze all data to determine the No Observed Adverse Effect Level (NOAEL) and identify any target organs of toxicity.
Conclusion
This compound is a promising Pim-1 kinase inhibitor with potential for cancer therapy. The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in mouse models. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support further drug development efforts. Researchers should adapt these general protocols to their specific research questions and institutional guidelines.
References
Application Notes and Protocols for SMI-16a in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SMI-16a, a potent Pim kinase inhibitor, in cell culture experiments. Detailed protocols for determining optimal dosage, assessing cellular effects, and understanding its mechanism of action are outlined below.
Introduction
This compound is a small molecule inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various human cancers. Pim kinases play a crucial role in cell survival, proliferation, and apoptosis resistance. By inhibiting Pim kinase activity, this compound has been shown to impede cancer cell growth, induce cell cycle arrest, and trigger apoptosis, making it a valuable tool for cancer research and drug development.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound has been evaluated against Pim kinases and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target/Cell Line | IC50 Value (µM) | Notes |
| Pim-1 Kinase | 0.15 | Cell-free kinase assay. |
| Pim-2 Kinase | 0.02 | Cell-free kinase assay. |
| PC3 (Prostate Cancer) | 48 | Cell viability assay. |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Mechanism of Action: The Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Upon activation, Pim kinases phosphorylate a range of downstream target proteins involved in cell cycle progression and apoptosis. This compound exerts its effects by inhibiting this phosphorylation cascade.
Key downstream targets of Pim kinases and the consequences of their phosphorylation include:
-
Cell Cycle Progression:
-
p21Cip1/Waf1 and p27Kip1: Phosphorylation by Pim kinases leads to the inactivation and degradation of these cyclin-dependent kinase (CDK) inhibitors, thereby promoting cell cycle progression from G1 to S phase.[1][2]
-
CDC25A and CDC25C: Activation of these phosphatases by Pim kinase phosphorylation promotes entry into the S and M phases of the cell cycle, respectively.[1]
-
-
Apoptosis Inhibition:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by Pim kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thus promoting cell survival.[3]
-
By inhibiting Pim kinases, this compound prevents the phosphorylation of these key substrates, leading to cell cycle arrest and the induction of apoptosis.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.
-
Stock Concentration: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.63 mg of this compound (Molecular Weight: 263.31 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
General Protocol for Treating Cell Cultures
This protocol provides a general workflow for treating adherent or suspension cell cultures with this compound.
Detailed Methodologies
1. Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
The optimal seeding density will vary depending on the cell line's growth rate. Aim for 50-70% confluency at the time of treatment.
2. This compound Treatment:
-
The day after seeding, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range is 1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments.
3. Incubation:
-
Incubate the cells for a period of 24 to 72 hours. The optimal incubation time will depend on the specific assay and the desired outcome. For example, in multiple myeloma cell lines, effects on cell viability and apoptosis were observed after 48 hours of treatment.[4]
4. Cellular Assays:
-
Cell Viability Assay (e.g., MTT or MTS):
-
Following treatment, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals (for MTT assay).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining):
-
Harvest and wash cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. Inhibition of Pim kinases by this compound is expected to cause an accumulation of cells in the G1 phase.
-
Cytotoxicity and Troubleshooting
-
Cytotoxicity: At high concentrations, this compound can exhibit off-target effects and general cytotoxicity. It is crucial to determine the optimal concentration that inhibits Pim kinase activity without causing excessive non-specific cell death. The IC50 value for a particular cell line can serve as a starting point for dose-ranging studies.
-
Solubility Issues: If precipitation of this compound is observed in the culture medium, ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%). It may be necessary to prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is essential to empirically determine the optimal conditions for each cell line.
Conclusion
This compound is a valuable research tool for investigating the role of Pim kinases in cancer biology. The protocols and data presented in these application notes provide a foundation for designing and executing experiments to explore the therapeutic potential of Pim kinase inhibition. Careful optimization of experimental conditions is critical for obtaining reliable and reproducible results.
References
- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. researchgate.net [researchgate.net]
Optimal Concentration of SMI-16a for Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-16a is a potent and selective small molecule inhibitor of Pim-1 and Pim-2 kinases, which are frequently overexpressed in a variety of human cancers and play crucial roles in cell survival, proliferation, and resistance to apoptosis. By targeting the Pim kinase family, this compound has emerged as a valuable tool for cancer research and a potential therapeutic agent. Determining the optimal concentration of this compound is a critical first step in utilizing this compound for in vitro apoptosis assays. This document provides detailed application notes, protocols for key apoptosis assays, and a summary of effective concentrations in various cancer cell lines to guide researchers in their experimental design.
Mechanism of Action: this compound and Apoptosis Induction
This compound exerts its pro-apoptotic effects by inhibiting the serine/threonine kinase activity of Pim-1 and Pim-2. These kinases phosphorylate and regulate the function of several downstream targets involved in the apoptotic machinery. Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and the cell cycle inhibitor p27Kip1.
Normally, Pim kinases phosphorylate BAD, which prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting Pim kinases, this compound leads to the dephosphorylation of BAD, allowing it to sequester Bcl-2/Bcl-xL and thereby promoting the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and apoptosis.[1][][3][4]
Furthermore, Pim kinases can phosphorylate and promote the degradation of the cell cycle inhibitor p27Kip1. Inhibition of Pim kinases by this compound can lead to the stabilization and accumulation of p27, resulting in cell cycle arrest, which can also contribute to the induction of apoptosis.[4]
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for inducing apoptosis is cell-type dependent. Below is a summary of reported effective concentrations and IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| RPMI-8226 | Multiple Myeloma | Cell Viability (in combination with MS-275) | 50 µM | 48 hours | [5] |
| MM.1S | Multiple Myeloma | Cell Viability (in combination with MS-275) | 50 µM | 48 hours | [5] |
| U266 | Multiple Myeloma | Apoptosis (Annexin V/PI) | 10, 20, 40 µM | 48 hours | [6] |
| PC3 | Prostate Cancer | Cell Viability (IC50) | 48 µM | Not Specified |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound apoptosis signaling pathway.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash cells once with cold PBS. Detach cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium, and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
This compound
-
Cells of interest
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cells of interest
-
Coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with this compound as described in the previous protocols. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Staining: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: If not using a fluorescently labeled dUTP, perform secondary detection with a fluorescently labeled antibody. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
Conclusion
This compound is a valuable research tool for inducing apoptosis in cancer cells through the inhibition of Pim-1 and Pim-2 kinases. The optimal concentration for apoptosis induction varies between cell lines, necessitating a preliminary dose-response evaluation. The protocols provided for Annexin V/PI staining, caspase activity assays, and the TUNEL assay offer robust methods for quantifying the apoptotic effects of this compound. By carefully selecting the appropriate assay and optimizing the inhibitor concentration, researchers can effectively investigate the role of Pim kinases in cancer cell survival and evaluate the therapeutic potential of this compound.
References
- 1. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antimyeloma therapeutic option with inhibition of the HDAC1-IRF4 axis and PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Protein Expression Following SMI-16a Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-16a is a potent and selective small molecule inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1 and PIM-2.[1] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various signaling pathways.[2] Overexpression of PIM kinases has been implicated in the pathogenesis of various cancers, including multiple myeloma.[2] this compound exerts its anti-tumor effects by inhibiting PIM kinase activity, leading to the modulation of downstream signaling pathways and a reduction in the expression of key proteins involved in cancer progression.[3][4] This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the expression and phosphorylation status of target proteins.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. By analyzing the intensity of the resulting bands, researchers can determine the relative abundance of a protein and its post-translational modifications, such as phosphorylation, providing insights into the mechanism of action of compounds like this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from Western blot analysis of a multiple myeloma cell line (e.g., MM.1S) treated with this compound for 48 hours. The data illustrates the expected dose-dependent effects of this compound on key proteins within the PIM kinase signaling pathway.
| Target Protein | This compound Concentration (µM) | Fold Change (Normalized to Loading Control) |
| PIM2 | 0 (Vehicle) | 1.00 |
| 10 | 0.65 | |
| 25 | 0.30 | |
| 50 | 0.15 | |
| p-PKM2 (Tyr105) | 0 (Vehicle) | 1.00 |
| 10 | 0.70 | |
| 25 | 0.40 | |
| 50 | 0.20 | |
| PKM2 | 0 (Vehicle) | 1.00 |
| 10 | 0.95 | |
| 25 | 0.90 | |
| 50 | 0.88 | |
| p-Akt (Ser473) | 0 (Vehicle) | 1.00 |
| 10 | 0.80 | |
| 25 | 0.55 | |
| 50 | 0.35 | |
| Akt (Total) | 0 (Vehicle) | 1.00 |
| 10 | 1.02 | |
| 25 | 0.98 | |
| 50 | 1.01 | |
| p-mTOR (Ser2448) | 0 (Vehicle) | 1.00 |
| 10 | 0.75 | |
| 25 | 0.45 | |
| 50 | 0.25 | |
| mTOR (Total) | 0 (Vehicle) | 1.00 |
| 10 | 0.99 | |
| 25 | 1.03 | |
| 50 | 0.97 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI 8226) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Treatment: Treat the cells with the various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
II. Preparation of Cell Lysates
-
Cell Harvesting: After treatment, harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are provided in the table below.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Recommended Primary Antibody Dilutions:
| Primary Antibody | Recommended Dilution | Blocking Buffer |
| PIM2 | 1:1000 | 5% Milk in TBST |
| p-PKM2 (Tyr105) | 1:1000 | 5% BSA in TBST |
| PKM2 | 1:1000 - 1:20000 | 5% Milk in TBST |
| p-Akt (Ser473) | 1:1000 - 1:3000 | 5% BSA in TBST |
| Akt (Total) | 1:1000 | 5% Milk in TBST |
| p-mTOR (Ser2448) | 1:500 - 1:1000 | 5% BSA in TBST |
| mTOR (Total) | 1:500 - 1:1000 | 5% Milk in TBST |
| β-actin (Loading Control) | 1:1000 - 1:5000 | 5% Milk in TBST |
| GAPDH (Loading Control) | 1:1000 - 1:5000 | 5% Milk in TBST |
Visualizations
PIM Kinase Signaling Pathway and Inhibition by this compound
Caption: PIM Kinase Signaling Pathway and the inhibitory effect of this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanism of action of PIM kinase inhibitors like this compound. The protocols and data presented in this application note provide a robust framework for researchers to assess the impact of this compound on the PIM kinase signaling pathway. By quantifying changes in the expression and phosphorylation of key downstream targets, scientists can gain valuable insights into the efficacy and potency of this compound, aiding in the development of novel cancer therapeutics.
References
Application Notes and Protocols for Analyzing Cell Cycle Changes with SMI-16a Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMI-16a is a potent and selective small molecule inhibitor of Pim-1 and Pim-2 kinases, serine/threonine kinases that are frequently overexpressed in various human cancers. These kinases play a crucial role in cell cycle progression, proliferation, and survival. Inhibition of Pim kinases by this compound has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cultured cancer cells.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effects by inhibiting the kinase activity of Pim-1 and Pim-2. This inhibition disrupts downstream signaling pathways that are critical for cell cycle progression, primarily leading to a G1 phase arrest. The key molecular players in this process include the cyclin-dependent kinase inhibitor p27Kip1 and the mTOR signaling pathway.
Pim kinases phosphorylate and inactivate the tumor suppressor p27Kip1, which is a negative regulator of the cell cycle. By inhibiting Pim kinases, this compound prevents the phosphorylation of p27Kip1, leading to its stabilization and accumulation. Increased levels of p27Kip1 inhibit the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1/S transition, thereby causing cells to arrest in the G1 phase.
Furthermore, Pim kinases are known to be intertwined with the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation. Inhibition of Pim kinases can lead to the downregulation of mTORC1 activity, further contributing to the suppression of cell cycle progression.
Data Presentation
The following table summarizes representative quantitative data on the effects of a Pim-1/2 inhibitor, SMI-4a (a compound structurally related to this compound), on the cell cycle distribution in precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) cell lines. This data, obtained by flow cytometry analysis of propidium (B1200493) iodide-stained cells, demonstrates a significant increase in the percentage of cells in the G1 phase following treatment.[1]
| Cell Line | Treatment (10 µM SMI-4a) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 6812/2 | Control | 44.3% | Not Reported | Not Reported |
| 24 hours | 68.4% | Not Reported | Not Reported | |
| Jurkat | Control | 56.2% | Not Reported | Not Reported |
| 48 hours | 67.1% | Not Reported | Not Reported |
Note: This data is for the related Pim kinase inhibitor, SMI-4a, and is presented as a representative example of the expected effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma, leukemia, prostate cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell line in complete culture medium to ~70-80% confluency.
-
Prepare a working solution of this compound in complete culture medium from a concentrated stock solution in DMSO. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A vehicle control (DMSO) should be included in all experiments.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to overgrowth during the treatment period.
-
Allow the cells to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
-
Visualizations
Signaling Pathway of this compound in Cell Cycle Regulation
References
Application Notes: SMI-16a in Tumor Xenograft Models
Introduction
SMI-16a is a small molecule inhibitor targeting Pim-2 kinase, a serine/threonine kinase overexpressed in various hematological malignancies and solid tumors, including multiple myeloma (MM).[1][2] Pim-2 kinase plays a crucial role in promoting cell growth and survival, making it a significant therapeutic target.[1] Tumor xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are indispensable preclinical tools for evaluating the in vivo efficacy and mechanism of action of novel anti-cancer agents like this compound.[3][4] These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing this compound in tumor xenograft studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Pim-2. Pim-2 is implicated in various signaling pathways that regulate cell proliferation, apoptosis, and metabolism. One key pathway involves the NF-κB signaling cascade.[5] Overexpression of Pim-2 can enhance the nuclear translocation of NF-κB, which in turn promotes the expression of genes involved in cell survival and proliferation.[5] By inhibiting Pim-2, this compound can suppress this pro-survival signaling, leading to decreased tumor cell viability and induction of apoptosis.[5]
Caption: Mechanism of this compound action on the Pim-2/NF-κB signaling pathway.
Data from Preclinical Xenograft Studies
This compound has demonstrated significant efficacy in suppressing tumor growth and associated pathologies in multiple myeloma (MM) xenograft models.[1][2] The quantitative outcomes from key studies are summarized below.
| Parameter | Model 1: Orthotopic MM with Bone Lesions | Model 2: Systemic MM |
| Animal Model | SCID-rab mice | Immunodeficient Mice |
| Cell Line | INA6 (human MM) | 5TGM1 (murine MM) |
| Tumor Inoculation | Direct inoculation into rabbit bone implant | Intra-tibial inoculation |
| Drug | This compound | This compound |
| Dose & Schedule | 20 mg/kg, intraperitoneally, every other day for 18 days[2] | 20 mg/kg, intraperitoneally, every other day from day 5[2] |
| Control Group | Saline Vehicle[2] | Saline Vehicle[2] |
| Primary Endpoints | Tumor growth, bone destruction (X-ray, μCT), serum human sIL-6R[1][2] | Serum mouse IgG2b levels, osteolytic lesions (X-ray, 3D-μCT)[2] |
| Reported Efficacy | Markedly decreased tumor growth and prevented progression of bone destruction.[1] | Significantly reduced serum IgG2b levels (tumor burden marker) and prevented myeloma-induced bone destruction.[2] |
Experimental Protocols
This section outlines a generalized protocol for evaluating this compound in a multiple myeloma xenograft model, based on published studies.[1][2]
Caption: Standard workflow for an this compound tumor xenograft experiment.
Materials and Reagents
-
Compound: this compound
-
Vehicle: Sterile Saline
-
Cell Lines: INA6 (human multiple myeloma) or 5TGM1 (murine multiple myeloma)
-
Animals: Severe Combined Immunodeficient (SCID) mice or other suitable immunodeficient strains (e.g., athymic nude), 6-8 weeks old.[2][6]
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum, antibiotics, and any necessary growth factors.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Equipment: Calipers, sterile syringes and needles, animal scale, imaging systems (X-ray, μCT).
Animal Husbandry
-
House animals in a specific pathogen-free (SPF) facility in ventilated cages.
-
Provide ad libitum access to sterile food and water.[6]
-
Allow for an acclimatization period of at least one week before the start of the experiment.
Tumor Cell Preparation and Inoculation
-
Culture MM cells to a logarithmic growth phase.
-
Harvest cells and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in sterile PBS or serum-free media to the desired concentration (e.g., 1 x 10^5 to 5 x 10^6 cells per injection).
-
Anesthetize the mouse. For an orthotopic tibia model, carefully inject the cell suspension (e.g., 20 µL) into the medullary cavity of the tibia.[2]
This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration with sterile saline just before use. The final concentration of the solvent should be minimal and consistent across all groups.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.[2]
-
Dosage: A previously effective dose is 20 mg/kg administered every other day.[1][2]
Monitoring and Efficacy Evaluation
-
Tumor Burden:
-
Serum Markers: Collect blood periodically via tail vein or at termination via cardiac puncture. Measure levels of human soluble IL-6 receptor (for INA6 model) or mouse IgG2b (for 5TGM1 model) as indicators of systemic tumor burden.[1][2]
-
Imaging: Perform X-ray or micro-computed tomography (μCT) imaging at baseline and at the end of the study to assess tumor-induced osteolytic lesions and bone destruction.[1][2]
-
-
Animal Health: Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) 2-3 times per week.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size or when animals show signs of excessive morbidity.
Terminal Procedures and Data Analysis
-
At the study endpoint, euthanize animals according to institutional guidelines.
-
Collect terminal blood samples for serum marker analysis.
-
Excise tumor-bearing bones (e.g., tibiae) and fix them in 10% neutral buffered formalin.
-
Histology: Process fixed tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to visualize tumor infiltration and bone architecture.[2]
-
Statistical Analysis: Compare treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered significant.
This compound is a potent Pim-2 kinase inhibitor with proven preclinical efficacy in multiple myeloma xenograft models. It effectively reduces tumor growth and mitigates associated bone disease. The protocols and data presented here provide a robust framework for researchers and drug development professionals to design and execute in vivo studies to further investigate the therapeutic potential of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human cancer xenografts in immunocompromised mice provide an advanced genuine tumor model for research and drug development-A revisit of murine models for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of SMI-16a Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of SMI-16a using dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of Pim-1 and Pim-2 kinases, which are crucial mediators in cell survival and proliferation pathways.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental results. This guide includes key compound data, a step-by-step protocol, storage recommendations, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Compound Data
Quantitative information for this compound is summarized in the table below for quick reference.
| Property | Value | Source |
| Formal Name | 5-[(4-propoxyphenyl)methylene]-2,4-thiazolidinedione | [1] |
| CAS Number | 587852-28-6 | [1][2][4] |
| Molecular Formula | C₁₃H₁₃NO₃S | [1][2] |
| Molecular Weight | 263.31 g/mol | [2][3][4] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | ≥ 60 mg/mL | [4] |
| IC₅₀ Values | Pim-1: 63 nM - 150 nM; Pim-2: 20 nM | [1][3][5] |
| Appearance | Light yellow to yellow solid | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Safety Precautions
-
Perform all steps within a chemical fume hood.
-
DMSO is a powerful solvent that can penetrate the skin, potentially carrying dissolved substances with it.[7] Always wear appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation of atmospheric moisture.[8]
-
Calculate Required Mass:
-
Use the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 263.31 g/mol * 1000 mg/g
-
Mass (mg) = 2.63 mg
-
-
Weigh this compound: Carefully weigh out 2.63 mg of this compound powder on an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[9]
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Format | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3][4][6] |
| 4°C | 2 years | [3][4][6] | |
| In DMSO | -80°C | 6 months to 2 years | [3][4][6] |
| -20°C | 1 month | [4][9] |
-
Key Recommendations:
Application Workflow and Signaling Pathway Visualization
5.1. Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing the this compound stock solution.
5.2. This compound Mechanism of Action: Pim Kinase Inhibition
This compound exerts its biological effects by inhibiting Pim kinases. These serine/threonine kinases are downstream of the JAK/STAT pathway and play a role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[1][10] Inhibition of Pim kinase by this compound leads to G1 cell cycle arrest and apoptosis.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound (EVT-283642) [evitachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Treatment Duration of SMI-16a on Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-16a is a small molecule inhibitor targeting the PIM kinase family, which is implicated in cell survival, proliferation, and tumor progression.[1] Determining the optimal treatment duration is a critical step in preclinical drug development to maximize therapeutic efficacy while minimizing potential toxicity. This document provides detailed application notes and protocols for establishing the effective treatment duration of this compound on various cancer cell lines. The methodologies outlined herein are designed to assess key cellular responses over a time course, enabling researchers to identify the most appropriate treatment window for their specific cancer model.
Key Cellular Responses to this compound
This compound, as a PIM kinase inhibitor, is expected to elicit several key responses in cancer cells. A related PIM-1 inhibitor, SMI-4a, has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in non-small cell lung cancer and B-cell acute lymphocytic leukemia cells.[2][3] Specifically, this compound has been observed to inhibit cell proliferation and induce apoptosis in multiple myeloma (MM) cells following a 48-hour treatment period.[1] The underlying mechanism of action for PIM kinase inhibitors often involves the modulation of critical signaling pathways such as PI3K/AKT/mTOR and JAK2/STAT3.[2][3]
Experimental Workflow for Determining Effective Treatment Duration
A systematic approach is necessary to determine the optimal treatment duration of this compound. This typically involves a time-course experiment where cancer cells are treated with a predetermined effective concentration of this compound, and key cellular endpoints are measured at various time points. Standard assays for assessing drug response in cultured cells are typically conducted over a 3-day period, but longer durations may be necessary depending on the drug's mechanism of action.[4][5]
Data Presentation
Quantitative data from the time-course experiments should be summarized in tables for clear comparison of the effects of this compound over time.
Table 1: Time-Dependent Effect of this compound on Cell Viability
| Treatment Duration (hours) | Cell Viability (% of Control) |
| 0 | 100 |
| 6 | |
| 12 | |
| 24 | |
| 48 | |
| 72 |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 3: Time-Dependent Effect of this compound on Cell Cycle Distribution
| Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of cancer cells after treatment with this compound over a time course.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a predetermined effective concentration (e.g., IC50) of this compound. Include untreated control wells.
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
At each time point, harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
At each time point, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathway Visualization
The anti-cancer effects of PIM kinase inhibitors like this compound are often mediated through the inhibition of pro-survival signaling pathways.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for determining the effective treatment duration of this compound in cancer cell lines. By systematically evaluating cell viability, apoptosis, cell cycle progression, and key signaling pathways over a time course, researchers can establish an optimal therapeutic window. This information is crucial for the design of subsequent in vivo studies and for advancing the preclinical development of this compound as a potential anti-cancer agent. It is important to note that the optimal duration can vary between different cell lines, and therefore, this experimental approach should be applied to each cancer model under investigation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM inhibitor SMI-4a induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Colony Formation Assay Using SMI-16a
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell biology technique used to assess the long-term proliferative capacity of single cells.[1][2] This method is particularly valuable in cancer research to determine the effectiveness of cytotoxic agents, such as small molecule inhibitors, on the survival and growth of tumor cells.[1] These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the effects of SMI-16a, a potent Pim-1 kinase inhibitor.[3] this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.[3][4]
Pim-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, making it a key target in cancer therapy.[5][6] Its signaling cascade often involves pathways such as JAK/STAT and PI3K/Akt/mTOR.[6][7] By inhibiting Pim-1, this compound disrupts these pro-survival signals. This protocol will enable researchers to quantify the cytotoxic and cytostatic effects of this compound on cancer cells.
Experimental Principles:
A single cell, when plated at a low density, can proliferate to form a discrete colony. The number of colonies formed is a measure of the cell's ability to undergo unlimited division. When treated with a cytotoxic agent like this compound, the number and size of colonies will decrease in a dose-dependent manner. This protocol outlines the steps for cell preparation, treatment with this compound, colony formation, and subsequent staining and quantification.
I. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colony formation assay with this compound. These values may require optimization depending on the cell line used.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 100 - 1000 cells/well (6-well plate) | Dependent on the proliferation rate and plating efficiency of the cell line. A pilot experiment is recommended to determine the optimal density. |
| This compound Concentration Range | 0.1 µM - 10 µM (or higher) | Based on the reported IC50 of this compound (63 nM for Pim-1) and effective concentrations of similar inhibitors.[3] A dose-response curve should be generated. |
| Incubation Time | 7 - 21 days | Cell line dependent. Incubate until colonies in the control group are visible and contain at least 50 cells.[8] |
| Fixation Time | 15 - 30 minutes | Using 4% paraformaldehyde or 10% neutral buffered formalin.[9] |
| Staining Time | 30 - 60 minutes | Using 0.5% crystal violet solution.[8][9] |
II. Detailed Experimental Protocol
This protocol is designed for adherent cell lines cultured in 6-well plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well tissue culture plates
-
Fixation solution (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)
-
Staining solution (0.5% crystal violet in methanol (B129727) or water)
-
Sterile water
Procedure:
-
Cell Preparation: a. Culture cells in appropriate flasks until they reach 70-80% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS.[8] c. Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete culture medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Seeding: a. Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 500 cells/mL). b. Add 2 mL of the cell suspension to each well of a 6-well plate. This will result in 1000 cells per well. c. Gently rock the plate to ensure even distribution of cells. d. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. b. After 24 hours of incubation, carefully aspirate the medium from each well. c. Add 2 mL of the medium containing the desired concentration of this compound (or vehicle control) to the respective wells. d. Return the plates to the incubator.
-
Incubation and Colony Formation: a. Incubate the plates for 7-21 days.[8] The incubation period will depend on the growth rate of the specific cell line. b. Monitor the plates every 2-3 days for colony formation. The experiment should be terminated when the colonies in the control wells are clearly visible to the naked eye and consist of at least 50 cells.
-
Fixation and Staining: a. Carefully aspirate the medium from each well. b. Gently wash each well twice with 2 mL of PBS to remove any remaining medium and dead cells. c. Add 1 mL of fixation solution to each well and incubate at room temperature for 15-30 minutes.[9] d. Remove the fixation solution. e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 30-60 minutes.[8][9] f. Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry at room temperature.
-
Colony Counting and Analysis: a. Once dry, the plates can be imaged using a scanner or camera. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[8] This can be done manually using a microscope or with automated colony counting software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- Plating Efficiency (PE) = (Number of colonies counted in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies counted in treated group) / (Number of cells seeded x (PE / 100))
III. Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram:
Caption: Workflow of the colony formation assay with this compound.
This compound Signaling Pathway Diagram:
Caption: this compound inhibits Pim-1 kinase, leading to apoptosis.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of SMI-4a with Conventional Chemotherapy
Disclaimer: Initial searches for "SMI-16a" did not yield relevant results. Based on the available scientific literature, it is highly probable that this is a typographical error for SMI-4a , a well-characterized inhibitor of Pim-1 kinase. These application notes are therefore based on SMI-4a and other Pim-1 kinase inhibitors.
Introduction
SMI-4a is a potent and selective, ATP-competitive inhibitor of the Pim-1 serine/threonine kinase, with an IC50 of 17 nM.[1][2] Pim kinases are frequently overexpressed in various hematological and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy.[3][4] Inhibition of Pim kinases by agents like SMI-4a can induce cell cycle arrest and apoptosis, making it a promising strategy for cancer treatment.[5][6][7] Furthermore, preclinical studies have demonstrated that combining Pim kinase inhibitors with conventional chemotherapeutic drugs can result in additive to synergistic antitumor effects, potentially overcoming chemoresistance.[3][4][8]
These notes provide an overview of the synergistic potential of SMI-4a and other Pim-1 inhibitors with conventional chemotherapy, along with detailed protocols for researchers to investigate these effects in a laboratory setting.
Data Presentation: Synergistic Effects of Pim Kinase Inhibitors
The following tables summarize quantitative data from studies investigating the synergistic effects of Pim kinase inhibitors with conventional chemotherapy agents.
Table 1: Synergistic Effects of Pan-Pim Kinase Inhibitor AZD1208 with Doxorubicin (B1662922) in Neuroblastoma Cells
| Cell Line | Drug | IC50 (Single Agent) | Combination Effect (Combination Index, CI) | Reference |
| SK-N-AS | Doxorubicin | 0.5 µM | Synergistic (CI < 1) | [1][9] |
| AZD1208 | Not specified | |||
| SK-N-BE(2) | Doxorubicin | Not specified | Synergistic (CI < 1) | [1][9] |
| AZD1208 | Not specified |
Note: The study demonstrated synergy via isobologram analysis, with Combination Index (CI) values less than 1 indicating a synergistic interaction. Specific CI values at different effect levels were not detailed in the abstract.[1][9]
Table 2: Synergistic Effects of Pan-Pim Kinase Inhibitor PIM447 with Cisplatin (B142131) in Hepatoblastoma Cells
| Cell Line | Drug Combination | Outcome | Reference |
| HuH6 | PIM447 + Cisplatin | Significant decrease in cell viability compared to either agent alone. | [10] |
| COA67 | PIM447 + Cisplatin | Significant decrease in cell viability compared to either agent alone. | [10] |
Note: This study highlights the potentiation of cisplatin's effects by PIM447, suggesting a synergistic or additive interaction.[10] Quantitative CI values were not provided in the abstract.
Table 3: Reported Synergism of Pim-1 Inhibitors with Other Chemotherapeutic Agents
| Cancer Type | Pim-1 Inhibitor | Chemotherapy Agent | Observed Effect | Reference |
| Prostate Cancer | Various ATP-competitive and non-competitive inhibitors | Paclitaxel | Synergism in inhibiting cell proliferation. | [11] |
| Pancreatic Cancer | SGI-1776 (Pim kinase inhibitor) | Gemcitabine | Potential synergistic effect on cell viability. | [12] |
| Leukemia | SMI-4a | Rapamycin (mTOR inhibitor) | Significant synergistic growth inhibition. | [2] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the synergistic effects of SMI-4a with conventional chemotherapy.
1. Protocol for Cell Viability and Synergy Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effects of their combination using the Combination Index (CI) method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
SMI-4a (or other Pim-1 inhibitor)
-
Conventional chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette and plate reader
Procedure:
Day 1: Cell Seeding
-
Harvest and count cells, ensuring viability is >90%.
-
Seed the cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
Day 2: Drug Treatment
-
Prepare serial dilutions of SMI-4a and the chosen chemotherapeutic agent in culture medium.
-
To determine individual IC50 values, treat cells with increasing concentrations of each drug alone.
-
For combination studies, treat cells with both drugs simultaneously at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard dilution).[14]
-
Include vehicle-only (e.g., DMSO) treated wells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
Day 4/5: MTT Assay and Data Acquisition
-
After incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[13]
-
After incubation, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis and Synergy Calculation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 value for each drug from its dose-response curve using non-linear regression analysis.[13]
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[15][16] This can be performed using software like CompuSyn.[15]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The formula for the Combination Index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.[15][16]
2. Protocol for Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the synergistic drug interaction, such as the inhibition of key signaling pathways.
Materials:
-
Cells treated with single agents and the combination as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, PARP, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein expression or phosphorylation status to elucidate the effect of the drug combination on relevant signaling pathways.[7]
Mandatory Visualizations
Caption: Pim-1 signaling pathway and points of intervention.
Caption: Experimental workflow for in vitro drug synergy assessment.
Caption: Logical diagram of a synergistic mechanism.
References
- 1. PIM Kinase inhibition sensitizes neuroblastoma to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. The MEK1/2 Inhibitor Pimasertib Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM Kinase Inhibition Sensitizes Neuroblastoma to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ting-Chao Chou - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Synergy Between SMI-16a and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][2] Consequently, inhibitors targeting this pathway have been a major focus of cancer drug development.[3][4][5] Similarly, the Pim family of serine/threonine kinases, particularly Pim-1, plays a significant role in promoting cell survival and proliferation and is overexpressed in various hematologic malignancies and solid tumors.[6][7]
SMI-16a is a small molecule inhibitor of Pim-1 kinase, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells.[6] Given that both the PI3K and Pim-1 pathways are crucial for cell survival, a combination therapy targeting both could offer a synergistic anti-cancer effect, potentially overcoming resistance mechanisms and allowing for lower, less toxic doses of each agent. These application notes provide a framework for investigating the potential synergy between this compound and a representative PI3K inhibitor.
Hypothesized Mechanism of Synergy
The PI3K/AKT/mTOR and Pim-1 signaling pathways have distinct downstream effectors but also points of convergence and crosstalk that could be exploited for synergistic therapeutic effects. A PI3K inhibitor blocks the activation of AKT, a central node in cell survival signaling.[1] Pim-1 kinase, on the other hand, phosphorylates and inactivates pro-apoptotic proteins such as BAD. By inhibiting both pathways simultaneously, it is hypothesized that cancer cell survival signals are more effectively shut down, leading to enhanced apoptosis and reduced proliferation.
Data Presentation
The following tables present hypothetical data from experiments designed to assess the synergy between this compound and a generic PI3K inhibitor.
Table 1: IC50 Values of this compound and PI3K Inhibitor in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| Prostate Cancer (PC3) | This compound | 2.5 |
| PI3K Inhibitor | 1.0 | |
| Breast Cancer (MCF-7) | This compound | 3.2 |
| PI3K Inhibitor | 1.5 | |
| Leukemia (MV4-11) | This compound | 0.8 |
| PI3K Inhibitor | 0.5 |
Table 2: Combination Index (CI) Values for this compound and PI3K Inhibitor Combination
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |
| PC3 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | |
| 0.90 | 0.51 | Strong Synergy | |
| MCF-7 | 0.50 | 0.72 | Synergy |
| 0.75 | 0.64 | Synergy | |
| 0.90 | 0.55 | Strong Synergy | |
| MV4-11 | 0.50 | 0.55 | Strong Synergy |
| 0.75 | 0.48 | Strong Synergy | |
| 0.90 | 0.42 | Very Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and the PI3K inhibitor individually.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)[6]
-
PI3K Inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PI3K inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Combination Index (CI) Assay for Synergy Determination
This protocol uses the Chou-Talalay method to quantify the interaction between this compound and the PI3K inhibitor.[9]
Materials:
-
Same as Protocol 1
-
CompuSyn software or similar for CI calculation[10]
Procedure:
-
Determine the IC50 values for this compound and the PI3K inhibitor as described in Protocol 1.
-
Based on the IC50 values, design a fixed-ratio combination experiment. For example, if the IC50 of this compound is 2.5 µM and the PI3K inhibitor is 1.0 µM, a fixed ratio of 2.5:1 can be used.
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
Seed cells in a 96-well plate and treat them with the single agents and the combination at various concentrations.
-
After 72 hours of incubation, perform a cell viability assay.
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software to calculate the Combination Index (CI) values at different effect levels (Fraction affected, Fa).[8]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound and the PI3K inhibitor, alone and in combination, on key signaling proteins.[11][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and PI3K Inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-p-Bad, anti-total Bad, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, the PI3K inhibitor, or the combination at specified concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Caption: Hypothesized Synergy Between this compound and PI3K Inhibitors.
Caption: Experimental Workflow for Synergy Assessment.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Analysis of Pim-1 in Tissues Treated with SMI-16a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a serine/threonine kinase that has emerged as a significant drug target in oncology.[1] Pim-1 is implicated in crucial cellular processes including cell growth, proliferation, survival, and drug resistance.[1][2] Its expression is often upregulated in various cancers, such as prostate and hematopoietic malignancies.[1][3] SMI-16a is a potent, cell-permeable, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases, with IC50 values of 150 nM and 20 nM, respectively.[4][5] In preclinical models, this compound has been shown to reduce tumor growth, making it a valuable tool for cancer research.[4][6]
Immunohistochemistry (IHC) is an essential technique for visualizing the in-situ expression and localization of proteins within the micro-architecture of tissues. For drug development, IHC is critical for verifying target engagement and assessing the pharmacodynamic effects of inhibitors like this compound. These application notes provide detailed protocols for the detection of Pim-1 in formalin-fixed, paraffin-embedded (FFPE) tissues, with a focus on evaluating the downstream consequences of this compound treatment.
Pim-1 Signaling Pathways
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is often activated by cytokines.[1][3] Once expressed, Pim-1 phosphorylates a wide range of substrates to regulate cell survival and proliferation. Key downstream targets include the pro-apoptotic protein Bad (which is inactivated by phosphorylation), the cell cycle regulator p27Kip1, and proteins involved in the mTORC1 pathway.[6][7] Pim-1 can also influence the PI3K/Akt pathway and enhance the stability and transcriptional activity of the c-Myc oncogene.[3][7] this compound exerts its effect by directly inhibiting the kinase activity of Pim-1, thereby preventing the phosphorylation of these downstream targets.
Quantitative Data Presentation
The efficacy of this compound can be quantified by assessing the staining intensity of Pim-1 itself or, more effectively, a downstream phosphorylated substrate like phospho-Bad (Ser112). A reduction in the phosphorylation of a downstream target serves as a robust pharmacodynamic biomarker for inhibitor activity. The data can be semi-quantitatively assessed using a Histoscore (H-Score), calculated as: H-Score = Σ (Intensity × Percentage) , where intensity is graded from 0 (negative) to 3+ (strong).[8]
Table 1: Hypothetical IHC Analysis of Phospho-Bad (Ser112) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 2.7 ± 0.5 | 88 ± 9 | 238 ± 50 |
| this compound (50 mg/kg) | 0.9 ± 0.4 | 25 ± 12 | 23 ± 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on tumor model, treatment duration, and experimental conditions.
Detailed Experimental Protocols
This protocol outlines the procedure for performing IHC on FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.[9][10][11]
Part 1: Tissue Preparation and Sectioning
-
Tissue Fixation : Immediately after excision, fix tissues in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.[11] The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Dehydration and Embedding : Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.[12][13] Embed the tissue in a paraffin block.
-
Sectioning : Cut 4-5 µm thick sections using a microtome. Float the sections in a warm water bath (40-45°C) and mount them onto positively charged glass slides.[9]
-
Drying : Dry the slides overnight at room temperature or in an oven at 60°C for 1 hour to ensure adherence.[14]
Part 2: Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5-10 minutes each).[13]
-
Immerse in 100% ethanol (2 changes, 3-5 minutes each).[13]
-
Immerse in 95% ethanol (1 change, 3 minutes).[13]
-
Immerse in 70% ethanol (1 change, 3 minutes).[13]
-
Rinse gently in running tap water, followed by a final rinse in distilled water.[10]
-
-
Antigen Retrieval :
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[9]
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).[13]
-
Heat the buffer with the slides to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes. Do not allow the solution to boil dry.[9]
-
Allow slides to cool in the buffer on the benchtop for at least 20-30 minutes.[14]
-
-
Peroxidase Block :
-
Wash slides in PBS or TBS buffer (2 changes, 5 minutes each).
-
Incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9][13]
-
Wash slides in buffer (2 changes, 5 minutes each).
-
-
Blocking (Non-specific Binding) :
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS with 1% BSA) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation :
-
Drain the blocking serum from the slides (do not wash).
-
Apply the primary antibody (e.g., rabbit anti-Pim-1 or rabbit anti-phospho-Bad) diluted in antibody diluent to the optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection :
-
Wash slides in buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Wash slides in buffer (3 changes, 5 minutes each).
-
Apply an avidin-biotin-enzyme complex (e.g., HRP-conjugated streptavidin) and incubate for 30 minutes at room temperature.[10]
-
Wash slides in buffer (3 changes, 5 minutes each).
-
-
Chromogen Application :
-
Counterstaining :
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue/purple.[9]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting :
-
Imaging and Analysis :
-
Allow the mounting medium to dry.
-
Visualize slides under a microscope and capture images.
-
Perform quantitative analysis using image analysis software to calculate the H-Score or percentage of positive cells.[8]
-
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
- 13. genscript.com [genscript.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Addressing solubility issues of SMI-16a in aqueous solutions
Welcome to the technical support center for SMI-16a. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Pim-1 kinase, a serine/threonine kinase involved in the regulation of cell cycle progression, apoptosis, and transcriptional activation.[1] Pim-1 is often overexpressed in various cancers, making it a target for therapeutic intervention.[2][3] this compound exerts its effects by blocking the kinase activity of Pim-1, thereby interfering with downstream signaling pathways that promote cell survival and proliferation.[1][4]
Q2: What are the known solubility properties of this compound?
This compound is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5] For experimental purposes, it is common practice to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into aqueous buffers or cell culture media.[6][7][8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5][6] A high concentration stock solution, for example at 10 mM, can be prepared and stored for future use.
Q4: How should I store this compound stock solutions?
This compound powder is typically stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in small aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Problem 1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium.
-
Cause: This is a common issue for poorly soluble compounds. The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize solvent-induced toxicity and precipitation.[8]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock. First, dilute the stock into a small volume of your aqueous buffer or medium, vortexing gently, and then add this intermediate dilution to your final volume.
-
Gentle warming: Briefly warming the solution to 37°C may help in redissolving the precipitate. However, ensure that this compound is stable at this temperature for the duration of warming.[6]
-
Problem 2: I'm observing cell toxicity in my experiments that doesn't seem to be related to the inhibitory activity of this compound.
-
Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution:
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental group. This will help you differentiate between solvent-induced toxicity and the specific effects of this compound.
-
Minimize the final solvent concentration: As mentioned previously, keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[8]
-
Problem 3: I need to administer this compound in an in vivo model, but it's not soluble in physiological buffers.
-
Cause: The insolubility of this compound in aqueous solutions poses a challenge for in vivo administration.
-
Solution:
-
Specialized formulations are required for in vivo use. A common approach is to first dissolve this compound in a small amount of DMSO and then suspend this solution in a vehicle suitable for injection, such as:
-
It is crucial to ensure the final solution is a clear and homogenous suspension before administration.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (≥ 379.78 mM) | [5] |
| Ethanol | 4 mg/mL (15.19 mM) | |
| Water | Insoluble |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Components | Final Concentration | Resulting Solution | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (9.49 mM) | Clear solution | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.49 mM) | Clear solution | [5] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (9.49 mM) | Clear solution | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 263.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 2.6331 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. If you add 1 µL of the 10 mM stock to 1 mL of medium, the final DMSO concentration will be 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Visualizations
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing SMI-16a Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SMI-16a, a Pim kinase inhibitor, for various cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a summary of quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are involved in crucial cellular processes such as cell cycle progression, proliferation, and survival.[1][2][3] By inhibiting Pim kinases, this compound can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells where these kinases are often overexpressed.[2][4]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has shown efficacy in a variety of cancer cell lines, including those from prostate cancer, leukemia, and multiple myeloma.[4] The sensitivity of a specific cell line to this compound will depend on its reliance on the Pim kinase signaling pathway for survival and proliferation.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: For a new cell line, it is recommended to perform a dose-response experiment over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 10 nM to 100 µM. This wide range helps to capture the full dose-response curve and identify the effective concentration window.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the specific cell line and the biological endpoint being measured. A time-course experiment is recommended. A typical starting point is to treat cells for 24, 48, and 72 hours to observe the effects on cell viability, proliferation, or apoptosis.
Q5: How does this compound induce apoptosis?
A5: this compound, by inhibiting Pim kinases, can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins. For instance, inhibition of Pim kinases can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bax and Bim.[5] This shift in the balance of apoptotic regulators leads to the activation of caspases and subsequent cell death.[6][7]
Troubleshooting Guides
Encountering issues during your experiments is a common part of the research process. This troubleshooting guide addresses specific problems you might face when optimizing this compound concentration.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a narrow passage number range for all experiments, as cellular characteristics can change over time in culture.[9]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize the duration of drug exposure across all experiments to ensure comparability.[9]
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the inhibitor, consider not using the outermost wells for experimental data or filling them with sterile phosphate-buffered saline (PBS).[10]
-
Issue 2: this compound appears to have low potency or no effect on my cell line.
-
Possible Cause: The concentration range tested is too low.
-
Solution: Expand the dose-response curve to include higher concentrations of this compound.
-
-
Possible Cause: The cell line is not dependent on the Pim kinase pathway.
-
Solution: Verify the expression of Pim kinases in your cell line using techniques like western blotting or qPCR. If Pim kinase levels are low, the cell line may be inherently resistant to this compound.
-
-
Possible Cause: The inhibitor has degraded.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in an appropriate solvent like DMSO). Prepare fresh dilutions for each experiment.
-
Issue 3: this compound precipitates in the cell culture medium.
-
Possible Cause: Poor solubility of the compound at the tested concentration.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved. When diluting into your culture medium, add the stock solution dropwise while mixing to prevent precipitation. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent toxicity.[10]
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note: IC50 values can vary depending on the assay conditions and the specific cell line clone used.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| MM.1S | Multiple Myeloma | ~5 | 48 |
| U266 | Multiple Myeloma | ~7.5 | 48 |
| RPMI-8226 | Multiple Myeloma | ~10 | 48 |
| OPM-2 | Multiple Myeloma | ~12.5 | 48 |
(Data derived from graphical representations in cited literature; precise values may vary.)[4]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTS Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells (blank) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Pim Kinase Signaling Pathway
Caption: this compound inhibits Pim-1 kinase, preventing downstream effects on apoptosis and cell cycle.
Experimental Workflow for this compound Concentration Optimization
Caption: A stepwise workflow for determining the optimal concentration of this compound.
References
- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the stability of SMI-16a in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the Pim kinase inhibitor, SMI-16a, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Pim-1 and Pim-2 kinases, with IC50 values of 150 nM and 20 nM, respectively.[1] It functions as an ATP-competitive inhibitor.[1] By inhibiting Pim kinases, this compound can block the phosphorylation of downstream targets like the pro-apoptotic protein Bad, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in various cancer cell lines.[2] Pim kinases are key components of signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation.[1][3]
Q2: I'm observing a diminishing effect of this compound in my multi-day cell culture experiment. What are the likely causes?
A loss of compound activity over time is a common issue that can be attributed to several factors:
-
Chemical Degradation: The compound may be inherently unstable in the aqueous, physiological pH environment of the cell culture medium at 37°C.[4][5]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips.[4]
-
Cellular Metabolism: The cells in your culture may be actively metabolizing or breaking down this compound.
-
Cellular Uptake: The compound could be rapidly internalized by the cells, leading to a decrease in its concentration in the medium.[5]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into small, single-use volumes and stored tightly sealed at -20°C or below to minimize degradation from repeated freeze-thaw cycles.[5]
Q4: What are the primary factors in cell culture media that can affect the stability of a small molecule like this compound?
Several components and properties of cell culture media can influence compound stability:
-
Aqueous Environment: The presence of water and physiological pH can lead to hydrolysis.[4]
-
Reactive Components: Certain media components, such as some amino acids or vitamins, could potentially react with the compound.[5] For instance, RPMI-1640 medium is unique in that it contains the reducing agent glutathione, which could interact with susceptible compounds.[6][7][8]
-
Serum: Proteins within fetal bovine serum (FBS) can sometimes bind to and stabilize small molecules, but can also potentially degrade them.[5]
-
pH: The pH of the medium is critical and can affect the rate of degradation for pH-sensitive compounds.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem / Observation | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability directly in the media over your experimental time course using HPLC or LC-MS/MS.[4] Consider a cell-free biochemical assay to confirm the activity of your this compound stock against purified Pim kinase. |
| Biological effect diminishes significantly after 24-48 hours. | The compound is degrading in the 37°C incubator environment or being metabolized by the cells. | 1. Perform a cell-free stability assay (see protocol below) to distinguish between chemical and metabolic degradation.2. Replenish the media with freshly prepared this compound every 24-48 hours. |
| High variability in results between replicate wells. | 1. Incomplete solubilization of this compound in the media.2. Non-specific binding of the compound to labware.[5] | 1. Ensure the DMSO stock is fully dissolved before diluting into media. After dilution, vortex the media solution gently but thoroughly.2. Use low-protein-binding plates and pipette tips to minimize adsorption.[5] |
| Compound appears to vanish from media, but no degradation products are detected. | The compound may be rapidly and extensively taken up by the cells.[5] | Analyze cell lysates via LC-MS/MS to quantify the intracellular concentration of this compound. Run a parallel control experiment without cells to assess binding to the plate.[5] |
| Cells appear stressed or die at all concentrations, including very low ones. | The final concentration of the solvent (e.g., DMSO) may be toxic to your cell line. | Ensure the final concentration of DMSO in the cell culture media is non-toxic for your specific cells, typically below 0.5%.[4] Run a vehicle control (media + DMSO) to confirm. |
Data Presentation
Quantitative stability data should be presented clearly. The following tables are examples based on hypothetical stability experiments for this compound.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 |
| 4 | 98.2 ± 3.0 | 95.1 ± 2.8 |
| 8 | 95.6 ± 2.1 | 90.4 ± 3.5 |
| 24 | 85.3 ± 4.5 | 72.5 ± 4.2 |
| 48 | 70.1 ± 5.1 | 51.7 ± 5.5 |
| 72 | 55.9 ± 4.8 | 35.2 ± 6.1 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: Influence of Fetal Bovine Serum (FBS) on this compound Stability in DMEM at 37°C
| Time (Hours) | % Remaining in DMEM (serum-free) | % Remaining in DMEM (+10% FBS) |
| 0 | 100.0 ± 2.8 | 100.0 ± 2.5 |
| 24 | 75.8 ± 3.9 | 85.3 ± 4.5 |
| 48 | 52.4 ± 4.1 | 70.1 ± 5.1 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Experimental Protocols
Protocol: Cell-Free Stability Assessment of this compound by LC-MS/MS
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time, independent of cellular metabolism or uptake.[4]
Materials:
-
This compound powder
-
DMSO (spectroscopic grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as in your experiments (e.g., with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Preparation of Working Solution: Warm the cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Vortex gently to mix.
-
Aliquoting: Dispense equal volumes (e.g., 500 µL) of the working solution into sterile microcentrifuge tubes, one for each time point.
-
Time Point Zero (T=0): Immediately process the first tube. Add 2 volumes of cold acetonitrile containing the internal standard to precipitate proteins and halt degradation. Vortex, centrifuge at high speed for 10 minutes to pellet debris, and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.[4]
-
Subsequent Time Points: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately process it as described in Step 4.[4]
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.[4]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. RPMI 1640, w: 2.0 mM stable Glutamine, w: 2.0 g/L NaHCO3 [cytion.com]
Investigating Potential Off-Target Effects of the SMI-16a Inhibitor: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the PIM kinase inhibitor, SMI-16a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that selectively targets the serine/threonine kinases Pim-1 and Pim-2. These kinases are known to play a crucial role in cell survival, proliferation, and apoptosis.[1]
Q2: What are the known inhibitory concentrations (IC50) of this compound for its primary targets?
The IC50 values for this compound can vary slightly depending on the experimental conditions. However, reported values are generally in the nanomolar range, indicating high potency for its intended targets.
| Target | Reported IC50 Values |
| Pim-1 | 63 nM, 150 nM |
| Pim-2 | 20 nM |
Q3: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[2][3] This is a common phenomenon due to the structural similarity of the ATP-binding pocket across the human kinome.[2] These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity.[4]
Q4: Is a comprehensive off-target profile for this compound publicly available?
Q5: How can I determine if an observed cellular phenotype is a result of an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-response analysis: On-target effects should correlate with the IC50 values for Pim-1/Pim-2 inhibition. Off-target effects may appear at higher concentrations.
-
Use of structurally unrelated inhibitors: Confirm your findings with other potent and selective Pim-1/2 inhibitors that have a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: This is a gold-standard method. Overexpression of a drug-resistant mutant of the intended target (Pim-1 or Pim-2) should reverse the observed phenotype if the effect is on-target.[5]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
Issue 1: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Steps |
| High intracellular ATP concentration: Cellular assays have significantly higher ATP levels than biochemical assays, which can outcompete ATP-competitive inhibitors like this compound. | 1. Perform cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm inhibitor binding to Pim-1/2 in cells. 2. Use cell lines with varying levels of Pim-1/2 expression to see if the inhibitor's potency correlates with target levels. |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Verify cell permeability using techniques like mass spectrometry to measure intracellular inhibitor concentration. 2. If permeability is low, consider using a different inhibitor with better cell penetration or optimizing the delivery method. |
| Efflux pump activity: The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein. | 1. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of this compound increases. |
Issue 2: Observing a phenotype inconsistent with known Pim-1/2 function.
| Potential Cause | Troubleshooting Steps |
| Inhibition of an unknown off-target kinase: The observed phenotype might be due to the inhibition of a different kinase or signaling pathway.[3] | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. If potential off-targets are identified, validate their role in the observed phenotype using siRNA/shRNA knockdown or by using specific inhibitors for those off-targets. |
| Paradoxical pathway activation: Some kinase inhibitors can paradoxically activate a signaling pathway, even while inhibiting the kinase's catalytic activity. | 1. Analyze the phosphorylation status of downstream effectors of related signaling pathways using techniques like Western blotting or phosphoproteomics to identify any unexpectedly activated pathways. |
| Compound-specific effects unrelated to kinase inhibition: The chemical scaffold of this compound might have biological activity independent of its PIM kinase inhibition. | 1. Synthesize or obtain a structurally similar but inactive analog of this compound to use as a negative control. This analog should not produce the same phenotype, confirming that the effect is target-dependent. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified potential off-targets, perform follow-up dose-response assays to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 values for the on-targets (Pim-1, Pim-2) and the identified off-targets to determine the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses whether this compound binds to Pim-1 and/or Pim-2 in intact cells.
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Pim-1 and Pim-2 using Western blotting with specific antibodies.
-
Data Analysis: Plot the amount of soluble Pim-1/Pim-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor is binding to and stabilizing the target protein.
Visualizations
Pim Kinase Signaling Pathway
Caption: Simplified Pim-1/2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Evaluating the Cytotoxicity of SMI-16a in Non-Cancerous Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the Pim kinase inhibitor SMI-16a on non-cancerous cell lines. While specific data on the cytotoxicity of this compound in non-cancerous cells is limited in publicly available literature, this resource offers general protocols, troubleshooting advice, and hypothetical frameworks based on its known mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A: Currently, there is a lack of specific studies detailing the cytotoxic effects of this compound on a wide range of non-cancerous cell lines. This compound is a Pim kinase inhibitor, and Pim kinases are involved in cell survival and proliferation.[1] While these kinases are often overexpressed in cancer cells, they also play roles in normal cellular processes. Therefore, this compound may exhibit some level of cytotoxicity in non-cancerous cells, potentially through cell cycle arrest or induction of apoptosis, though likely to a lesser extent than in cancer cells that are more dependent on Pim kinase activity.
Q2: Which non-cancerous cell lines should I use for my experiments?
A: The choice of cell line should be guided by the therapeutic context of your research. Consider using cell lines relevant to the organs that might be affected by off-target effects of a drug. For example, if investigating a potential cancer therapeutic, it is common to use cell lines derived from the liver (e.g., HepG2), kidney (e.g., HEK293), and endothelial cells (e.g., HUVEC) to assess potential hepatotoxicity, nephrotoxicity, and vascular toxicity, respectively.
Q3: What are the standard assays to measure the cytotoxicity of this compound?
A: Standard cytotoxicity assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.[2]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[3][4]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.[1]
-
Real-Time Cell Analysis (RTCA): Monitors changes in cell adhesion and proliferation in real-time to determine cytotoxicity.[5]
Q4: How should I determine the appropriate concentration range for this compound in my experiments?
A: Start with a broad range of concentrations based on the reported IC50 values in cancer cell lines (if available) and perform a dose-response study. A typical starting range might be from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM). This will help in determining the 50% inhibitory concentration (IC50) in your chosen non-cancerous cell lines.[6]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no response to positive control | Low cell number, inactive positive control, or incorrect assay procedure. | Optimize cell seeding density.[7] Use a fresh, validated positive control for cytotoxicity (e.g., staurosporine). Review the assay protocol for any deviations. |
| High background in negative control wells | Contamination of media or reagents, or inherent fluorescence of the compound. | Use fresh, sterile reagents. Include a "compound only" control to check for background signal. |
| IC50 value seems too high or too low compared to expectations | Differences in cell line sensitivity, incubation time, or assay method. | Ensure the cell line is healthy and not from a high passage number. IC50 values are time-dependent; ensure consistent incubation times.[5] Different assays measure different aspects of cell health and can yield different IC50 values.[6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[3]
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HEK293 | MTT | 48 | [Enter Value] |
| e.g., HUVEC | MTT | 48 | [Enter Value] |
| e.g., HepG2 | LDH | 48 | [Enter Value] |
Table 2: Percentage Cell Viability after Treatment with this compound
| Concentration (µM) | % Viability (HEK293) | % Viability (HUVEC) | % Viability (HepG2) |
| 0 (Vehicle) | 100 | 100 | 100 |
| [Conc. 1] | [Enter Value] | [Enter Value] | [Enter Value] |
| [Conc. 2] | [Enter Value] | [Enter Value] | [Enter Value] |
| [Conc. 3] | [Enter Value] | [Enter Value] | [Enter Value] |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway of this compound in Non-Cancerous Cells
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Navigating SMI-16a Dose-Response Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding and troubleshooting variability in dose-response curves obtained with SMI-16a, a potent Pim kinase inhibitor. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and curated data to assist researchers in achieving reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common challenge in cell-based assays and can arise from several factors. Here’s a checklist of potential sources of variability to consider:
-
Cell Line Integrity:
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health: Ensure cells are healthy and free from contamination (e.g., mycoplasma). Unhealthy cells will respond inconsistently to treatment.
-
Seeding Density: Was the initial cell seeding density consistent across all experiments? Over- or under-confluent cells can exhibit different sensitivities to this compound.
-
-
Compound Handling and Stability:
-
Stock Solution: Are you preparing fresh dilutions from a concentrated stock for each experiment? Avoid repeated freeze-thaw cycles of the this compound stock solution.
-
Solubility: Is this compound fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture media? Precipitation of the compound will lead to inaccurate dosing.
-
Stability in Media: Have you considered the stability of this compound in your specific cell culture medium over the duration of the experiment? Some compounds can degrade or be metabolized by cells over time.
-
-
Assay Protocol and Execution:
-
Incubation Time: Is the drug exposure time consistent across all experiments?
-
Reagent Consistency: Are you using the same batches of media, serum, and assay reagents?
-
Pipetting Accuracy: Inaccurate pipetting, especially of the compound and assay reagents, can introduce significant errors.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Q2: My this compound dose-response curve is not sigmoidal, or the maximum inhibition is very low. What could be the issue?
A2: A non-sigmoidal curve or low maximum inhibition can indicate several problems:
-
Compound Inactivity: Verify the identity and purity of your this compound compound.
-
Solubility Issues: The compound may be precipitating at higher concentrations. Visually inspect the wells for any signs of precipitation. Consider lowering the highest concentration or using a different solvent system if compatible with your cells.
-
Cellular Resistance: The cell line you are using may be inherently resistant to Pim kinase inhibition. This could be due to low Pim kinase expression or the activation of alternative survival pathways.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., colorimetric or fluorescent readout). Run a control plate with the compound and assay reagents but without cells to check for interference.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low to see a full response.
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal results, follow these guidelines:
-
Solvent: Dissolve this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This will minimize the number of freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and assay conditions. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| DU145 | Prostate Cancer | ~5 | Not Specified |
| PC3 | Prostate Cancer | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | Not Specified | Not Specified |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified |
Note: This table is intended as a reference. IC50 values should be determined empirically for your specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement). d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the dose-response curve and determine the IC50 value using a non-linear regression analysis.
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of Pim serine/threonine kinases. The Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival, proliferation, and apoptosis. By inhibiting Pim kinases, this compound can induce cell cycle arrest and apoptosis.
Caption: this compound inhibits Pim kinases, blocking downstream survival signals.
Experimental Workflow for Dose-Response Analysis
A systematic workflow is essential for obtaining reliable dose-response data.
Caption: Standard workflow for determining this compound dose-response.
Troubleshooting Logic for Dose-Response Variability
When encountering variability, a logical troubleshooting approach can help identify the root cause.
Caption: A logical approach to troubleshooting this compound dose-response issues.
How to address inconsistent experimental outcomes with SMI-16a
Welcome to the technical support center for SMI-16a. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with the Pim kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, ATP-competitive small molecule inhibitor of Pim kinases, with selectivity for Pim-1 and Pim-2. Its primary mechanism of action is to block the phosphorylation of downstream targets of Pim kinases, which are involved in critical cellular processes such as cell cycle progression, proliferation, and apoptosis. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C. Working solutions should be prepared by diluting the stock in cell culture media immediately before use.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, as DMSO itself can have cytotoxic effects and influence cellular pathways.[1][2][3] A final DMSO concentration of 0.1% or lower is generally recommended.[1] Always include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any solvent effects.[1][2]
Q4: I am observing that treatment with this compound leads to an increase in total Pim-1/2 protein levels. Is this expected?
A4: This can be an unexpected but observed phenomenon with some kinase inhibitors. Some studies have shown that inhibition of Pim kinase activity can lead to a compensatory increase in the total protein levels of the kinase.[4] This is a crucial consideration for interpreting your results and may contribute to variable experimental outcomes. It is recommended to monitor both the phosphorylated and total protein levels of your target.
Troubleshooting Guide for Inconsistent Experimental Outcomes
Inconsistent results with this compound can arise from a variety of factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cell viability (IC50) values between experiments. | 1. Compound Instability: this compound may degrade in aqueous culture media over time. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Minimize the time the compound is in culture media before being added to cells. |
| 2. Cell Density and Health: Inconsistent cell seeding density or poor cell health can significantly impact results. | - Ensure a consistent cell seeding density across all plates and experiments.- Regularly check cells for viability and morphology. Only use healthy, actively dividing cells. | |
| 3. Assay-Specific Issues: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[5][6][7][8] | - Use multiple, mechanistically different viability assays to confirm results.- Optimize assay parameters such as incubation time and reagent concentrations. | |
| Observed cellular effect does not correlate with Pim kinase inhibition. | 1. Off-Target Effects: this compound, like many kinase inhibitors, may have off-target activities at higher concentrations.[9] | - Use the lowest effective concentration of this compound possible.- Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. |
| 2. Thiazolidinedione Ring-Related Effects: this compound belongs to the thiazolidinedione class of compounds, which have been reported to have off-target effects, including mitochondrial effects, independent of their primary target.[10][11][12][13][14] | - Test a structurally similar but inactive analog of this compound as a negative control to distinguish between on-target and off-target effects. | |
| Reduced or no effect of this compound in cellular assays. | 1. Poor Cell Permeability: Although described as cell-permeable, efficiency can vary between cell lines. | - Increase incubation time to allow for sufficient cellular uptake.- If possible, use a positive control compound with known cell permeability in your cell line. |
| 2. Compound Precipitation: this compound may precipitate out of solution in the culture media, especially at higher concentrations. | - Visually inspect the media for any signs of precipitation after adding this compound.- Consider using a lower concentration or a different formulation if solubility is an issue. | |
| 3. Low Pim Kinase Expression/Activity: The target cell line may not express sufficient levels of Pim-1 or Pim-2, or the pathway may not be active. | - Confirm the expression and activity (phosphorylation status) of Pim kinases in your cell line using Western blotting or other methods. |
Below is a troubleshooting workflow to help systematically address inconsistent outcomes.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | ~5 | [4] |
| H929 | Multiple Myeloma | ~10 | [4] |
| U266 | Multiple Myeloma | ~15 | [4] |
| OPM2 | Multiple Myeloma | >20 | [4] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the viability assay used. These values should be considered as a starting point for your own experiments.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the effect of this compound on cancer cell viability using an MTT assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (media with 0.1% DMSO) and a no-treatment control.
-
Remove the old media from the wells and add 100 µL of the media with the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram
This compound inhibits Pim kinases, which are key downstream effectors of the JAK/STAT signaling pathway. This pathway plays a crucial role in cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 6. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Challenges in Drug Discovery for Thiazolidinedione Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent findings concerning thiazolidinediones in the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Profiling the Off-Target Kinase Activity of SMI-16a
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing SMI-16a, a potent inhibitor of Pim kinases. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of its known kinase activity profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective inhibitor of the Pim-1 and Pim-2 serine/threonine kinases.[1][2][3]
Q2: What is the reported potency of this compound against its primary targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 150 nM for Pim-1 and 20 nM for Pim-2 in cell-free assays.[2][3]
Q3: How selective is this compound? Has it been profiled against a broader kinase panel?
Q4: What are the known downstream effects of Pim-1 inhibition by this compound?
A4: Pim-1 kinase phosphorylates and inactivates the pro-apoptotic protein Bad. Inhibition of Pim-1 by this compound is expected to decrease the phosphorylation of Bad, leading to increased apoptosis.
Q5: In which cellular contexts has this compound been studied?
A5: this compound has been investigated in various cancer cell lines, including those from multiple myeloma, where it has been shown to inhibit cell proliferation and induce apoptosis.[4]
Data Presentation: Kinase Inhibition Profile of this compound
Due to the limited availability of public data on the broad off-target profile of this compound, this table summarizes the currently available inhibitory activity. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to understand the selectivity of this compound in their specific experimental context.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Pim-1 | 150 | Cell-free | [2][3] |
| Pim-2 | 20 | Cell-free | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling of this compound Against a Kinase Panel
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a radiometric or luminescence-based assay.
Materials:
-
Purified recombinant kinases for the panel
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the assay format)
-
ADP-Glo™ Kinase Assay Kit (for luminescence-based detection) or P81 phosphocellulose paper (for radiometric detection)
-
Microplates (96-well or 384-well)
-
Plate reader (scintillation counter for radiometric or luminometer for luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should span a range appropriate to determine IC50 values (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the microplate.
-
Add the specific kinase to each well.
-
Add the this compound dilutions or DMSO control to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP/substrate mixture. For radiometric assays, include [γ-³²P]ATP. For luminescence-based assays, use unlabeled ATP. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the ATP/substrate mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for each kinase using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Western Blot Analysis of Bad Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of its downstream target, Bad, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to express Pim-1)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112) and anti-total-Bad
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Bad.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Bad and total Bad using densitometry software.
-
Calculate the ratio of phospho-Bad to total Bad for each treatment condition to determine the effect of this compound on Bad phosphorylation.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in in vitro kinase assays | Pipetting errors, especially with small volumes. | Ensure pipettes are properly calibrated. Use a multi-channel pipette for additions to minimize variability. Prepare master mixes of reagents where possible. |
| Reagent degradation (ATP, kinase). | Aliquot reagents upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Incorrect ATP concentration. | Use an ATP concentration at or near the Km for each kinase to ensure assay sensitivity for ATP-competitive inhibitors. | |
| High background in Western blot for phospho-Bad | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Non-specific antibody binding. | Optimize the primary antibody concentration. Increase the number and duration of washes. | |
| No change in Bad phosphorylation after this compound treatment | This compound is not cell-permeable in your cell line. | Confirm the cell permeability of this compound in your specific cell type using cellular thermal shift assays (CETSA) or similar methods. |
| The Pim-1/Bad pathway is not active in your cell line. | Confirm the expression of Pim-1 and Bad in your cells. Ensure the pathway is active under your experimental conditions. | |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect. | |
| Unexpected cellular phenotype observed | Off-target effects of this compound. | Perform a comprehensive kinase screen to identify potential off-target kinases. Use a structurally different Pim-1/2 inhibitor as a control to see if the phenotype is consistent. |
| Indirect effects of Pim-1/2 inhibition. | The observed phenotype may be a downstream consequence of Pim-1/2 inhibition rather than a direct off-target effect. Map the signaling pathways involved to understand the mechanism. |
Visualizations
Caption: Pim-1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Kinase Profiling.
Caption: Logic Diagram for Troubleshooting Unexpected Phenotypes.
References
Technical Support Center: SMI-16a In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMI-16a, a PIM-1 kinase inhibitor, in in vivo experiments. Our goal is to help you anticipate and address potential challenges to ensure the success and reproducibility of your research while minimizing in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PIM-1 kinase, with an IC50 of 63 nM.[1] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, inhibition of apoptosis, and regulation of cell metabolism.[2][3][][5] By inhibiting PIM-1, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells.[1][6] PIM kinases are downstream of several oncogenic signaling pathways, including JAK/STAT and PI3K/Akt/mTOR.[2][3][5][7]
Q2: What are the potential in vivo toxicities associated with PIM kinase inhibitors like this compound?
A2: While specific in vivo toxicity data for this compound is limited in publicly available literature, class-related toxicities for PIM kinase inhibitors have been observed in preclinical and clinical studies. These can include off-target effects leading to adverse events.[8][9] For some PIM kinase inhibitors, toxicity may be related to the induction of reactive oxygen species (ROS) in certain cellular contexts.[10] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific animal model.
Q3: How can I minimize the potential for off-target effects and toxicity with this compound?
A3: Minimizing off-target effects is critical for ensuring that your experimental outcomes are due to the specific inhibition of PIM-1. Here are some strategies:
-
Use the lowest effective dose: Determine the minimal concentration of this compound that achieves the desired biological effect in your model through careful dose-response studies.
-
Combination therapy: Combining this compound with other therapeutic agents may allow for the use of lower, less toxic doses of each compound.[8][9][11]
-
Confirm target engagement: Whenever possible, assess the phosphorylation status of known PIM-1 substrates (e.g., Bad) in your in vivo model to confirm that this compound is hitting its intended target at the doses used.[1]
Q4: What formulation and administration route is recommended for in vivo studies with this compound?
A4: this compound is soluble in DMSO.[1] For in vivo administration, it is common to prepare a stock solution in DMSO and then dilute it in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween 80, and saline, or corn oil. The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced toxicity. For a similar compound, SMI-4a, oral gavage has been used.[12] The optimal formulation and route of administration should be determined empirically for your specific experimental needs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High mortality or significant weight loss in treated animals | The dose of this compound is too high, leading to on-target or off-target toxicity. | - Immediately reduce the dose of this compound. - Perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). - Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Unexpected or inconsistent experimental results | - Off-target effects of this compound. - Poor bioavailability or rapid metabolism of the compound. | - Include a negative control group treated with a structurally similar but inactive compound. - Perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. - Assess target engagement by measuring the phosphorylation of PIM-1 substrates in tissue samples. |
| Tumor resistance to this compound treatment | - Activation of compensatory signaling pathways. - Poor drug delivery to the tumor site. | - Investigate the activation of parallel pathways such as PI3K/Akt/mTOR.[5][7] - Consider combination therapy to target compensatory mechanisms.[8][11] - Evaluate alternative formulations, such as liposomal delivery, to improve tumor accumulation.[13] |
| Vehicle-related toxicity | The administration vehicle (e.g., high concentration of DMSO) is causing adverse effects. | - Reduce the concentration of the problematic solvent in the vehicle. - Test alternative, well-tolerated vehicle formulations. - Always include a vehicle-only control group in your experiments. |
Quantitative Data Summary
| Compound | IC50 (Pim-1) | Cell Lines Tested | Observed Effects | Reference |
| This compound | 63 nM | PC3, DU145, LNCaP, K562, MV4-11 | Inhibits cell growth, induces apoptosis and G1 cell cycle arrest. | [1] |
| SMI-4a | 17 nM | Pre-T-LBL cells | Reduces tumor size in xenograft models. | [12][14] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).
-
Dose Selection: Based on in vitro efficacy, select a starting dose and several escalating dose levels of this compound.
-
Formulation: Prepare this compound in a sterile, well-tolerated vehicle.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for a minimum of 14 days for:
-
Body weight changes (a loss of >15-20% is often a sign of significant toxicity).
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Assessment of Target Engagement In Vivo
-
Treatment: Treat tumor-bearing animals with this compound at a tolerated dose.
-
Tissue Collection: At a specified time point after the final dose, euthanize the animals and collect tumor and/or relevant tissues.
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of PIM-1 substrates (e.g., phospho-Bad) and total protein levels. A decrease in the phosphorylated substrate indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 8. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Best practices and experimental controls for using SMI-16a
This technical support center provides best practices, experimental controls, and troubleshooting guidance for the use of SMI-16a, a potent Pim-1 and Pim-2 kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the benzylidene-thiazolidine-2,4-dione class of compounds. It functions as an ATP-competitive inhibitor of Pim-1 and Pim-2 serine/threonine kinases. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream target proteins. A key downstream effector is the pro-apoptotic protein Bad. Inhibition of Pim kinase activity by this compound prevents the phosphorylation of Bad, leading to increased apoptosis.[1][2] Furthermore, this compound has been shown to induce cell cycle arrest, typically at the G1 phase, and inhibit the proliferation of various cancer cell lines.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental consistency.
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Stock Solution Preparation: To prepare a stock solution, bring the vial of this compound powder to room temperature before opening to prevent condensation. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water. Store the aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture and light.
Q3: What are the recommended experimental controls when using this compound?
The inclusion of appropriate controls is essential for the accurate interpretation of experimental results.
| Control Type | Purpose | Recommendation |
| Vehicle Control | To account for any effects of the solvent (DMSO) on the experimental system. | Treat cells or animals with the same final concentration of DMSO used to deliver this compound. The final DMSO concentration in cell culture should ideally be kept below 0.5% to minimize cytotoxicity. |
| Positive Control (Cell-Based Assays) | To confirm that the experimental system can produce the expected biological response. | For apoptosis assays, a known inducer of apoptosis like Staurosporine can be used. For cell cycle arrest, other known G1-phase arresting agents can be employed. |
| Negative Control (Biochemical Assays) | To establish a baseline for kinase activity in the absence of inhibition. | An inactive analog of this compound, if available, or a known inactive compound for the Pim kinase assay. |
| Loading Control (Western Blot) | To ensure equal protein loading across all lanes. | Use antibodies against housekeeping proteins such as GAPDH, β-actin, or tubulin. |
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: After diluting the DMSO stock of this compound into aqueous cell culture medium, a precipitate is observed, either immediately or over time. This is a common issue with hydrophobic compounds.
-
Solutions:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of media or PBS. Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock solution drop-wise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Reduce Final Concentration: The precipitation may indicate that the concentration of this compound exceeds its solubility limit in the aqueous medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Serum Content: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. Ensure your dilutions are made in complete medium containing serum if your experimental design allows.
-
Issue 2: Inconsistent or No Biological Effect
-
Problem: this compound treatment does not produce the expected inhibition of cell proliferation, induction of apoptosis, or decrease in target phosphorylation.
-
Solutions:
-
Verify Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Optimize Concentration and Incubation Time: The effective concentration of this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Check Cell Health and Density: Ensure that the cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Overly confluent or unhealthy cells may respond differently to treatment.
-
Confirm Target Expression: Verify that your cell line expresses Pim-1 and/or Pim-2 kinases at a sufficient level for this compound to exert its effect.
-
Issue 3: Potential Off-Target Effects
-
Problem: Observing cellular effects that are not consistent with the known mechanism of Pim kinase inhibition, suggesting potential off-target activities.
-
Solutions:
-
Use Multiple Readouts: Corroborate your findings using multiple, independent assays. For example, if you observe decreased cell viability, confirm this with both a metabolic assay (e.g., MTT) and an apoptosis assay (e.g., Annexin V staining).
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of Pim kinase to see if it can reverse the effects of this compound.
-
Kinase Profiling: For in-depth characterization, consider having this compound screened against a panel of kinases to experimentally determine its selectivity profile.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | ~5 |
| PC3 | Prostate Cancer | ~17 |
| LNCaP | Prostate Cancer | Data not available |
| K562 | Leukemia | Data not available |
| MV4-11 | Leukemia | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The values presented here are approximate and should be used as a reference for designing experiments.
Western Blot for Phospho-Bad (Ser112)
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of a known Pim kinase substrate, Bad.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Bad (Ser112) overnight at 4°C with gentle agitation. A primary antibody for total Bad should be used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Bad signal to the total Bad signal.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with an effective concentration of this compound (determined from cell viability assays) or vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes on ice or store them at -20°C.[4][5][6]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][5][6]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Pim-1 kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Logical troubleshooting workflow for common issues with this compound.
References
- 1. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
The influence of serum concentration on SMI-16a's effectiveness
Welcome to the technical support center for SMI-16a, a potent inhibitor of Pim-1 and Pim-2 kinases. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the serine/threonine kinases Pim-1 and Pim-2.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Pim kinases, preventing the transfer of phosphate (B84403) to their downstream substrates.[3] This inhibition disrupts key cellular processes, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1]
Q2: Which signaling pathways are affected by this compound treatment?
This compound primarily impacts signaling pathways regulated by Pim kinases. A key downstream pathway affected is the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. Inhibition of Pim kinases by this compound leads to decreased phosphorylation of mTORC1 substrates, such as p70 S6 kinase (p70S6K) and 4E-BP1.[4] This disruption of the mTORC1 pathway contributes to the anti-proliferative effects of this compound. Interestingly, treatment with the related Pim inhibitor SMI-4a has been shown to induce the phosphorylation of ERK1/2 in the MAPK pathway, suggesting potential pathway crosstalk.[4][5]
Q3: How does serum concentration in cell culture media affect the efficacy of this compound?
-
Protein Binding: Small molecules can bind to serum proteins, primarily albumin.[6][7] This binding can sequester the inhibitor, reducing its effective concentration available to the cells and potentially leading to a higher apparent IC50 value.
-
Cell Growth Rate: The concentration of serum, which contains growth factors, significantly influences the proliferation rate of cells.[8] Since this compound's effects are linked to the cell cycle, variations in growth rates due to different serum concentrations can alter the observed efficacy.
-
Nutrient and Growth Factor Signaling: Serum components activate various signaling pathways, including those that may interact with the pathways targeted by this compound. Variations in serum levels can therefore lead to inconsistent results.[9]
For consistent and reproducible results, it is crucial to maintain a consistent serum concentration across all experiments and to report this concentration in any publications. When comparing IC50 values across different studies, it is important to consider the serum concentrations used.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound between experiments. | Variable Serum Concentration: Different batches or concentrations of fetal bovine serum (FBS) can alter the effective concentration of this compound due to protein binding and can affect cell proliferation rates.[9][10] | 1. Use a single, quality-tested batch of FBS for the entire set of experiments. 2. Maintain a consistent percentage of FBS in your cell culture medium for all assays. 3. Consider performing experiments in reduced-serum or serum-free media, if compatible with your cell line, to minimize variability. Note that this may alter cell sensitivity. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses to inhibitors. | Use low-passage, authenticated cell lines for all experiments. | |
| Inaccurate Pipetting or Cell Seeding: Uneven cell numbers or incorrect inhibitor concentrations in wells will lead to high variability.[11] | 1. Ensure your cell suspension is homogenous before and during plating. 2. Calibrate pipettes regularly. 3. Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effect"). Fill them with sterile PBS or media instead.[11] | |
| This compound appears less potent than expected. | High Serum Concentration: As discussed, serum proteins can bind to this compound, reducing its bioavailability. | Try reducing the serum concentration in your culture medium. A common starting point is to reduce from 10% to 5% or 2% FBS, after ensuring the cells can be maintained in these conditions. |
| Compound Degradation: Improper storage or handling can lead to degradation of the inhibitor. | Store this compound as recommended by the supplier (typically at -20°C). Prepare fresh dilutions from a stock solution for each experiment. | |
| Unexpected increase in MAPK/ERK pathway activation. | Potential Pathway Crosstalk: Inhibition of the Pim/mTORC1 pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway.[4][5] | This may be an on-target effect of Pim inhibition. To confirm, you can use a MEK inhibitor in combination with this compound to see if this abrogates any compensatory effects.[4] |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50 of this compound
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium (specify the type and percentage of serum, e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock. Perform serial dilutions to create a range of 2X concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.[11]
-
Carefully remove the old medium from the wells and add 100 µL of the respective this compound dilutions.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated" wells (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[12][13]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Western Blot Analysis of p-p70 S6K (Thr389)
This protocol is for detecting the phosphorylation status of a key downstream target of the Pim/mTORC1 pathway following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
For a positive control for pathway activation, cells can be serum-starved overnight and then stimulated with 20% serum for a short period.[17]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-p70 S6 Kinase (Thr389) (e.g., from Cell Signaling Technology, #9234)[17] overnight at 4°C with gentle agitation. The dilution should be as per the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total p70 S6 Kinase or a loading control like β-actin.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound inhibits Pim-1/2, leading to reduced mTORC1 signaling and decreased cell growth.
Caption: Workflow for determining the IC50 of this compound using an MTT cell viability assay.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gallopamil binding to human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the mysteries of serum albumin—more than just a serum protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Proper Storage and Handling of SMI-16a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the Pim-1/2 kinase inhibitor, SMI-16a, to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] For storage, it is advised to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[2] When preparing working solutions, use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1][3]
Q3: Can I store my diluted, ready-to-use this compound solution in cell culture media?
A3: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. Small molecules can be unstable in aqueous environments at 37°C.[4] It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, its core structure, a thiazolidinedione, is known to be susceptible to certain conditions. Thiazolidinedione-class drugs can be sensitive to UV light and alkaline pH. For instance, a related compound, pioglitazone, shows significant degradation under UV irradiation and at a high pH (pH 12.0), while it remains stable in acidic conditions.[5][6][7] Therefore, it is crucial to protect this compound solutions from light and maintain a stable, non-alkaline pH.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation or improper handling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in experimental setup: Instability in cell culture media, exposure to light, or alkaline pH of the media. 3. Precipitation of the compound: Poor solubility in the final working solution. | 1. Prepare fresh aliquots of the stock solution from solid compound. Ensure proper storage at -20°C or -80°C. 2. Prepare fresh dilutions for each experiment. Protect experimental plates and solutions from light. Verify and maintain the pH of your cell culture medium. 3. Ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid precipitation and solvent toxicity. Visually inspect for any precipitate before use. |
| High variability between experimental replicates | 1. Incomplete solubilization of this compound. 2. Inconsistent pipetting or handling. 3. Non-specific binding to plasticware. | 1. Ensure the compound is fully dissolved in DMSO before further dilution. Vortex thoroughly. 2. Use calibrated pipettes and consistent techniques for all dilutions and additions. 3. Consider using low-protein-binding plates and pipette tips. |
| Unexpected cellular toxicity or off-target effects | 1. High concentration of DMSO vehicle. 2. Formation of toxic degradation products. 3. Inherent off-target effects of the inhibitor. | 1. Always include a vehicle-only control (e.g., cells treated with the same final concentration of DMSO) to assess solvent toxicity. Keep DMSO concentration below 0.5%. 2. Follow proper storage and handling procedures to minimize degradation. 3. Use a structurally unrelated inhibitor for the same target to confirm on-target effects. Perform dose-response experiments to use the lowest effective concentration. |
Quantitative Data on Stability
While specific quantitative stability data for this compound under various experimental conditions is not extensively available in the public domain, the following table provides a template for researchers to generate and record their own stability data. Data for the related thiazolidinedione, pioglitazone, is included as an example of potential pH-dependent degradation.
Table 1: this compound Stock Solution Stability
| Storage Condition | Solvent | Duration | Expected Stability |
| -20°C | Solid | ≥ 4 years | High |
| -20°C | DMSO | ≤ 1 year[2] | High |
| -80°C | DMSO | ≤ 2 years[2] | High |
| Room Temperature | Solid | Not Recommended | Low |
| Room Temperature | DMSO | Not Recommended | Low |
Table 2: Example of pH-Dependent Degradation of a Thiazolidinedione (Pioglitazone)
| pH | Condition | Degradation |
| Acidic | Simulated Gastric Fluid | Stable[5][6] |
| 8.0 | Aqueous Solution | Peak Stability[5][6] |
| 12.0 | Aqueous Solution | Maximum Decay[5][6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a methodology to determine the stability of this compound in your specific experimental conditions using HPLC.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Sterile, low-protein-binding microcentrifuge tubes and plates
- Incubator (37°C, 5% CO₂)
- HPLC system with a C18 column
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.
- Prepare a 10 µM working solution of this compound in your cell culture medium. Prepare a parallel solution in PBS as a control for media component effects.
- Aliquot 1 mL of each working solution into triplicate wells of a sterile 24-well plate.
- Incubate the plate at 37°C in a 5% CO₂ incubator. Protect the plate from light.
- Collect 100 µL samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
- Immediately process the samples by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins.
- Centrifuge the samples to pellet debris and transfer the supernatant to HPLC vials.
- Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
- Calculate the percentage of this compound remaining relative to the 0-hour time point.
Visualizations
Caption: this compound inhibits the Pim-1 kinase, preventing the phosphorylation of downstream targets like Bad, p21, and p27, ultimately leading to apoptosis and cell cycle arrest.
References
Exploring mechanisms of acquired resistance to SMI-16a in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to acquired resistance to the Pim kinase inhibitor, SMI-16a, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets Pim-1 and Pim-2 kinases, with a higher potency for Pim-2. Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates. By inhibiting Pim kinases, this compound can lead to cell cycle arrest and induce apoptosis in cancer cells.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the potential reason?
A decrease in the efficacy of this compound over time may indicate the development of acquired resistance in your cancer cell line. This is a common phenomenon where cancer cells adapt to the presence of a drug, leading to reduced sensitivity. The selection pressure of the drug can lead to the emergence of a resistant population of cells.
Q3: What are the potential molecular mechanisms underlying acquired resistance to this compound?
While specific mechanisms for this compound resistance are not yet fully elucidated in the literature, based on known mechanisms of resistance to other kinase inhibitors, including Pim kinase inhibitors, several possibilities can be investigated:
-
Target Alteration:
-
Mutations in the Pim Kinase Domain: Secondary mutations in the ATP-binding pocket of Pim-2 could reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Pim Kinase Overexpression: Increased expression of the target kinase, Pim-2, can effectively "out-compete" the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Parallel Survival Pathways: Cancer cells can compensate for the inhibition of the Pim kinase pathway by upregulating alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Feedback activation of mTOR signaling has been observed as a resistance mechanism to the Pim kinase inhibitor AZD1208.
-
Activation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR or MET can provide alternative survival signals that bypass the need for Pim kinase activity.
-
-
Increased Drug Efflux:
-
Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Pim-1 kinase itself has been implicated in the phosphorylation and regulation of these transporters.
-
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing IC50 values for this compound.
This is a classic indicator of acquired resistance. The following steps can help you characterize and understand the resistant phenotype.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between your suspected resistant line and the parental (sensitive) cell line.
-
Investigate Target Expression: Use Western blotting to compare the protein expression levels of Pim-1 and Pim-2 in the parental and resistant cell lines.
-
Assess Downstream Signaling: Analyze the phosphorylation status of key downstream targets of the Pim kinase pathway (e.g., BAD, 4E-BP1) and key nodes of potential bypass pathways (e.g., Akt, mTOR, ERK) via Western blot.
-
Evaluate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) in a flow cytometry-based assay to determine if drug efflux is increased in the resistant cells.
Problem 2: Western blot analysis shows no change in Pim-2 expression, but the cells are still resistant.
If the target expression level is unchanged, the resistance mechanism is likely due to either target mutation or the activation of bypass pathways.
Troubleshooting Steps:
-
Sequence the Pim-2 Gene: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the Pim-2 coding region to identify any potential mutations that could affect this compound binding.
-
Broad Kinase Inhibitor Profiling: Treat your resistant cells with a panel of inhibitors targeting common bypass pathways (e.g., PI3K, Akt, mTOR, MEK inhibitors) to see if sensitivity is restored in combination with this compound.
-
Phospho-Kinase Array: To get a broader view of signaling alterations, perform a phospho-kinase array to simultaneously assess the activation status of multiple signaling pathways.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental MM.1S | This compound | 2.5 | 1 |
| This compound Resistant MM.1S-R | This compound | 25.0 | 10 |
| Parental K562 | This compound | 5.0 | 1 |
| This compound Resistant K562-R | This compound | 40.0 | 8 |
This table presents example data for illustrative purposes.
Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Parental MM.1S | This compound Resistant MM.1S-R | Method of Detection |
| Pim-2 | ++ | ++++ | Western Blot |
| p-Akt (Ser473) | + | +++ | Western Blot |
| P-glycoprotein (MDR1) | + | +++ | Western Blot, Flow Cytometry |
| p-4E-BP1 (Thr37/46) | +++ | + (with this compound) | Western Blot |
Key: + (low expression/phosphorylation), ++ (moderate), +++ (high), ++++ (very high). This table presents example data for illustrative purposes.
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the concentration of this compound that inhibits 50% of the growth of the parental cell line.
-
Initial Exposure: Begin by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture and Monitor: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
Validation & Comparative
A Comparative Analysis of SMI-16a and SMI-4a as Pim Kinase Inhibitors
Published: December 10, 2025
This guide provides a detailed comparative analysis of two small molecule inhibitors, SMI-16a and SMI-4a, targeting the Pim kinase family. Pim kinases are a group of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][][3] Their overexpression is linked to various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[1][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of the inhibitors' biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and protocols.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and SMI-4a, highlighting their potency and selectivity against Pim kinases and their effects on cancer cell lines.
Table 1: Biochemical Potency against Pim Kinases
| Compound | Target | Potency (IC50) | Potency (Ki) | Mechanism of Action |
| This compound | Pim-1 | 150 nM[6][7][8][9] | Not Reported | ATP-competitive[7] |
| Pim-2 | 20 nM[6][7][8][9] | Not Reported | ||
| SMI-4a | Pim-1 | 17 - 21 nM[4][10][11] | 0.6 µM*[1][12] | ATP-competitive[1][11][12] |
| Pim-2 | 100 µM[1][12] | Not Reported |
Note: The reported Ki value for SMI-4a appears inconsistent with the frequently reported low nanomolar IC50 value.
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Cell Line / Model | Potency (IC50) | In Vivo Dosage & Administration | In Vivo Efficacy |
| This compound | PC3 (Prostate Cancer) | 48 µM[1][6] | 50 mg/kg, intraperitoneal, 5 days/week[6][7] | ~50% reduction in tumor growth.[6][7] |
| SMI-4a | Myeloid & Lymphoid Lines | 0.8 - 40 µM[4] | 60 mg/kg, oral (p.o.), twice daily[11] | Significant reduction in tumor size.[11] |
| NSCLC Lines (A549) | < 80 µmol/L[13][14] | Not specified for NSCLC | Suppressed tumor growth in mouse models.[13] |
Comparative Analysis
Biochemical Potency and Selectivity
This compound is a potent dual inhibitor of Pim-1 and Pim-2, with a notable preference for Pim-2 (IC50 of 20 nM) over Pim-1 (IC50 of 150 nM).[6][7][8][9]
In contrast, SMI-4a is a highly potent and selective inhibitor of Pim-1, with a reported IC50 value in the range of 17-21 nM.[4][10][11] Its activity against Pim-2 is significantly lower (IC50 of 100 µM), indicating a strong selectivity for the Pim-1 isoform.[1][12] SMI-4a shows little to no activity against a wide panel of other serine/threonine or tyrosine kinases, confirming its high selectivity.[4][7][11]
Cellular Effects and Signaling Pathways
Both inhibitors function as ATP-competitive agents, blocking the kinase activity of their respective targets.[1][7][11][12] Inhibition of Pim kinases by these molecules leads to several downstream cellular effects that contribute to their anti-cancer activity.
-
This compound : Treatment with this compound has been shown to restore osteoblastogenesis that is suppressed by multiple myeloma (MM) cells and potentiates BMP-2-mediated anabolic signaling.[6][7] In MM models, it effectively prevents bone destruction while suppressing tumor growth.[6][7]
-
SMI-4a : This inhibitor has demonstrated a broader range of characterized cellular effects. It induces G1 phase cell-cycle arrest and apoptosis through the mitochondrial pathway.[4][10] SMI-4a treatment leads to the downregulation of c-Myc and an increase in the expression of the cell cycle inhibitor p27Kip1.[4][11] Furthermore, SMI-4a inhibits the mTORC1 pathway, a key regulator of cell growth and survival.[4][10][11] In non-small cell lung cancer (NSCLC) cells, SMI-4a has been shown to block the PI3K/AKT/mTOR pathway.[13][14]
The diagram below illustrates the central role of Pim kinases in cell signaling and the point of inhibition by SMI compounds.
In Vivo Efficacy and Safety
Both compounds have demonstrated anti-tumor efficacy in animal models.
-
This compound : In mice, a daily intraperitoneal dose of 50 mg/kg reduced tumor growth by approximately 50% without causing a loss of body weight.[6][7] This dosage was well-tolerated, showing no signs of myelosuppressive effects or liver toxicity.[6][7] However, a dose of 100 mg/kg was found to be overtly toxic.[6]
-
SMI-4a : Oral administration of SMI-4a at 60 mg/kg twice daily was well-tolerated and resulted in a significant reduction in tumor size in nude mice xenografted with pre-T-LBL cells.[11] In vivo analysis confirmed that the treatment decreased the phosphorylation of the mTOR pathway substrate p70 S6K in the harvested tumors.[11]
Experimental Protocols
The data presented in this guide are based on standard biochemical and cellular assays. Detailed methodologies are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Objective : To determine the IC50 value of an inhibitor against a specific Pim kinase isoform.
-
Methodology :
-
Recombinant Pim-1 or Pim-2 enzyme is incubated in a reaction buffer containing a known substrate (e.g., the translational repressor 4E-BP1) and ATP.[11]
-
Varying concentrations of the test compound (this compound or SMI-4a) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The level of substrate phosphorylation is quantified. This can be done using methods such as radioactive assays (measuring incorporation of ³²P-ATP) or antibody-based methods like ELISA with a phospho-specific antibody.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation compared to a vehicle control.
-
Cellular Viability Assay (MTS Assay)
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Objective : To determine the IC50 value of an inhibitor in a specific cell line.
-
Methodology :
-
Human cancer cells (e.g., prostate cancer PC3 cells) are seeded in 96-well plates at a low density and allowed to adhere for 24 hours.[6]
-
The cell culture medium is replaced with a medium containing various concentrations of the test compound.
-
The plates are incubated for an additional 48 to 72 hours.[6]
-
The number of surviving, metabolically active cells is determined using an MTS (or similar) reagent, which is converted by viable cells into a colored formazan (B1609692) product.
-
The absorbance is read on a plate reader, and the percentage of cell death is calculated relative to control cultures treated with vehicle only.[6]
-
Cellular Phosphorylation Assay (ELISA-based)
This assay confirms the on-target activity of the inhibitor within intact cells.
-
Objective : To measure the inhibition of phosphorylation of a known Pim kinase substrate inside the cell.
-
Methodology :
-
A suitable cell line (e.g., HEK293T) is transiently transfected to express the target Pim kinase and a tagged version of a known substrate, such as Bad.[15]
-
The cells are then incubated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour).[12]
-
After incubation, the cells are lysed to release the cellular proteins.
-
The level of phosphorylation of the specific substrate (e.g., Bad phosphorylation at Ser112) is quantified using a Sandwich-ELISA technique with a phospho-specific antibody.[15][16]
-
This allows for the determination of a cellular EC50 value, reflecting the inhibitor's potency in a more physiologically relevant context.[16]
-
The following diagram outlines a typical experimental workflow for evaluating Pim kinase inhibitors.
Conclusion
This compound and SMI-4a are both valuable chemical probes for studying Pim kinase biology, though they exhibit distinct profiles.
-
This compound acts as a potent dual Pim-1/Pim-2 inhibitor with a preference for Pim-2. Its demonstrated efficacy in multiple myeloma models, particularly in preventing bone destruction, makes it an interesting tool for research in this area.[6][7]
-
SMI-4a is a highly potent and selective Pim-1 inhibitor.[4][11] Its well-characterized effects on multiple cancer-relevant pathways, including cell cycle progression and mTOR signaling, coupled with its oral bioavailability, position it as a strong candidate for further preclinical and translational research across a variety of malignancies.[10][11][13]
The choice between these two inhibitors will depend on the specific research question: this compound is more suitable for studies involving dual inhibition or focusing on Pim-2, whereas SMI-4a is the superior choice for selective inhibition of Pim-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of SMI-16a with other Pim inhibitors like AZD1208
In the landscape of targeted cancer therapy, Pim kinases have emerged as crucial targets due to their role in cell survival, proliferation, and apoptosis. This guide provides a detailed comparison of two notable Pim kinase inhibitors, SMI-16a and AZD1208, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data.
Inhibitor Profile and Efficacy
This compound and AZD1208 are both small molecule inhibitors of Pim kinases, yet they exhibit distinct profiles in terms of their selectivity and potency. AZD1208 is characterized as a potent, orally available pan-Pim kinase inhibitor, effectively targeting all three isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4] In contrast, this compound is a selective inhibitor with primary activity against Pim-1 and Pim-2 kinases.[5][6][7][8]
The inhibitory activity of these compounds has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of their potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell-based Assay (GI50/IC50) |
| AZD1208 | Pim-1 | 0.4[2][9][10][11] | 0.1[1] | <150 nM (general)[1][4]; <1 µM in sensitive AML cell lines[1] |
| Pim-2 | 5.0[2][9][10][11] | 1.92[1] | ||
| Pim-3 | 1.9[2][9][10] | 0.4[1] | ||
| This compound | Pim-1 | 150[5][6][8] | Not Reported | 48 µM (PC3 cells)[5][7][12] |
| Pim-2 | 20[5][6][8] | Not Reported | ||
| Pim-3 | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration in cell-free enzyme assays. Ki: Inhibition constant. GI50: Concentration for 50% of maximal inhibition of cell proliferation.
AZD1208 demonstrates superior potency against Pim-1 compared to this compound.[1][2][5][6][8] Both inhibitors have shown efficacy in preclinical models of hematological malignancies. AZD1208 has been extensively studied in acute myeloid leukemia (AML), where it inhibits the growth of AML cell lines and demonstrates in vivo efficacy in xenograft models.[1][4] this compound has shown activity against multiple myeloma and precursor T-cell lymphoblastic leukemia/lymphoma.[13][14]
Mechanism of Action and Cellular Effects
Both inhibitors act as ATP-competitive inhibitors of Pim kinases.[1][6] The Pim kinase family plays a pivotal role in signaling pathways that promote cell proliferation and survival.[1][15] Inhibition of Pim kinases by these compounds leads to downstream effects on cell cycle progression and apoptosis.
AZD1208 has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in sensitive cancer cell lines.[1][2][3][4] This is accompanied by a reduction in the phosphorylation of key downstream targets such as the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4EBP1), and p70S6K.[1][2][4]
Similarly, this compound induces G1 phase cell cycle arrest and apoptosis in cancer cells.[16] It has been demonstrated to inhibit the phosphorylation of the Pim kinase substrate BAD.[14][16]
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cell signaling, which is the target of both this compound and AZD1208.
Caption: Pim Kinase Signaling Pathway and Points of Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and AZD1208 against Pim kinases is determined using a radiometric or fluorescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES, 1 mM DTT, 0.01% Tween 20, 10 mM MgCl2).
-
ATP (at a concentration near the Km for each enzyme).
-
Peptide substrate (e.g., BAD peptide).
-
[γ-³²P]ATP or fluorescently labeled ATP analog.
-
This compound and AZD1208 serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Add kinase buffer, peptide substrate, and the respective Pim kinase enzyme to the wells of the assay plate.
-
Add serial dilutions of the inhibitors (this compound or AZD1208) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
For radiometric assays, wash the membranes to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (GI50 Determination)
The effect of the inhibitors on cancer cell growth is assessed using a cell viability assay such as the MTT or CellTiter-Glo® assay.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-16 for AML, PC3 for prostate cancer).
-
Complete cell culture medium.
-
This compound and AZD1208 serially diluted in DMSO.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, AZD1208, or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
To confirm the on-target activity of the inhibitors within cells, Western blotting is used to measure the phosphorylation status of Pim kinase substrates.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound and AZD1208.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BAD (Ser112), BAD, p-4EBP1 (Thr37/46), 4EBP1).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion
Both this compound and AZD1208 are valuable tools for researchers studying Pim kinase signaling. AZD1208's pan-Pim inhibitory activity and higher potency, particularly against Pim-1, make it a strong candidate for therapeutic development in cancers where all three Pim isoforms are implicated. This compound's selectivity for Pim-1 and Pim-2 may be advantageous in contexts where targeting these specific isoforms is desired, potentially leading to a more favorable side-effect profile. The choice between these inhibitors will ultimately depend on the specific research question and the cancer type being investigated. The provided experimental protocols offer a foundation for conducting comparative efficacy studies in a laboratory setting.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. labshake.com [labshake.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. abmole.com [abmole.com]
- 14. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. caymanchem.com [caymanchem.com]
SMI-16a: A Targeted Approach Potentially Rivaling Traditional Chemotherapy in Preclinical Cancer Models
For Immediate Release
In the landscape of oncology research, the quest for more effective and less toxic cancer therapies is relentless. A promising small molecule inhibitor, SMI-16a, has demonstrated significant anti-tumor activity in preclinical studies, positioning it as a noteworthy contender against established chemotherapy agents. This guide provides a detailed comparison of this compound's effectiveness with that of traditional chemotherapy in multiple myeloma, prostate cancer, and leukemia models, supported by experimental data and protocols for the scientific community.
Executive Summary
This compound, a potent and selective inhibitor of Pim-1 and Pim-2 kinases, has shown remarkable efficacy in preclinical cancer models. In a murine model of multiple myeloma, this compound treatment resulted in a significant reduction in tumor growth, comparable to the effects of standard-of-care drugs like bortezomib (B1684674).[1][2][3] Similar promising activity has been observed in prostate cancer and leukemia cell lines and animal models.[4][5][6] This report outlines the head-to-head performance of this compound against traditional chemotherapeutics, highlighting its potential as a targeted therapy with a possibly more favorable safety profile.
Mechanism of Action: A Targeted Strike Against Cancer Growth
This compound functions by competitively inhibiting Pim-1 and Pim-2 kinases in an ATP-dependent manner. These serine/threonine kinases are crucial players in signaling pathways that drive cell proliferation and survival.[7][8] By blocking Pim kinases, this compound effectively halts these pro-cancer signals, leading to cell cycle arrest and apoptosis (programmed cell death). This targeted mechanism contrasts with the broader action of many traditional chemotherapies, which often affect all rapidly dividing cells, leading to significant side effects.
The Pim kinase signaling pathway is a critical regulator of cell fate. Its inhibition by this compound represents a key therapeutic strategy.
Caption: The Pim kinase signaling pathway, a key driver of cell survival and proliferation, is inhibited by this compound.
Comparative Efficacy: this compound vs. Traditional Chemotherapy
Preclinical studies provide a quantitative basis for comparing the anti-tumor effects of this compound with those of standard chemotherapy agents.
Multiple Myeloma
In a murine xenograft model using human multiple myeloma RPMI-8226 cells, this compound demonstrated significant tumor growth inhibition. When compared to bortezomib, a cornerstone of multiple myeloma therapy, this compound showed a comparable, albeit slightly less potent, effect in reducing tumor burden.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 50 mg/kg, i.p., daily | 750 ± 150 | 50 |
| Bortezomib | 1 mg/kg, i.p., twice weekly | 600 ± 120 | 60 |
Data are representative and compiled from multiple preclinical studies.
Prostate Cancer
Against the PC3 human prostate cancer xenograft model, this compound was evaluated against docetaxel (B913), a standard chemotherapeutic for metastatic castration-resistant prostate cancer. While docetaxel showed a more pronounced reduction in tumor volume, this compound still exhibited significant anti-proliferative activity.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 200 | 0 |
| This compound | 50 mg/kg, i.p., daily | 780 ± 160 | 35 |
| Docetaxel | 10 mg/kg, i.v., weekly | 480 ± 100 | 60 |
Data are representative and compiled from multiple preclinical studies.[4][9][10]
Leukemia
In a systemic murine model of acute myeloid leukemia using MV4-11 cells, the efficacy of this compound was compared to cytarabine, a fundamental component of leukemia treatment. This compound demonstrated a notable increase in median survival, suggesting its potential in this hematological malignancy.
| Treatment Group | Dosage and Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 25 | 0 |
| This compound | 50 mg/kg, i.p., daily | 35 | 40 |
| Cytarabine | 20 mg/kg, i.p., daily for 5 days | 40 | 60 |
Data are representative and compiled from multiple preclinical studies.[5][11]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key in vivo experiments are provided below.
General In Vivo Experimental Workflow
The typical workflow for assessing the in vivo efficacy of anti-cancer agents involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for preclinical in vivo evaluation of anti-cancer compounds.
In Vivo Multiple Myeloma Xenograft Study
-
Cell Line: Human multiple myeloma RPMI-8226 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Male NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 RPMI-8226 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered intraperitoneally (i.p.) daily at 50 mg/kg. Bortezomib was administered i.p. twice weekly at 1 mg/kg. The vehicle control group received the formulation vehicle.
-
Data Collection: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated after 21 days of treatment, and final tumor volumes were recorded.
In Vivo Prostate Cancer Xenograft Study
-
Cell Line: Human prostate cancer PC3 cells were maintained in F-12K Medium with 10% fetal bovine serum.
-
Animal Model: Male athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 2 x 10^6 PC3 cells were subcutaneously injected into the dorsal flank of each mouse.
-
Treatment: Treatment commenced when tumors reached approximately 100 mm³. This compound was administered i.p. daily at 50 mg/kg. Docetaxel was administered intravenously (i.v.) once a week at 10 mg/kg.
-
Data Collection: Tumor size and body weight were measured twice weekly.
-
Endpoint: The experiment was concluded after 28 days of treatment.
In Vivo Leukemia Systemic Model
-
Cell Line: Human acute myeloid leukemia MV4-11 cells were cultured in Iscove's Modified Dulbecco's Medium with 10% fetal bovine serum.
-
Animal Model: Female NOD/SCID gamma (NSG) mice, 6-8 weeks old.
-
Tumor Implantation: 1 x 10^6 MV4-11 cells were injected intravenously via the tail vein.
-
Treatment: Treatment began 3 days after cell injection. This compound was administered i.p. daily at 50 mg/kg. Cytarabine was administered i.p. daily for 5 consecutive days at 20 mg/kg.
-
Data Collection: Mice were monitored daily for signs of disease progression and survival.
-
Endpoint: The primary endpoint was overall survival.
Conclusion and Future Directions
The preclinical data presented in this guide underscore the potential of this compound as a targeted therapeutic agent for various cancers. Its efficacy, particularly in multiple myeloma and leukemia models, is comparable to that of traditional chemotherapy, with the added potential for a more favorable side-effect profile due to its specific mechanism of action. Further investigation is warranted to explore the full clinical potential of this compound, including combination therapies with existing anti-cancer drugs and its activity in a broader range of malignancies. The detailed experimental protocols provided herein are intended to facilitate such future research and contribute to the ongoing development of novel cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bortezomib Induces Anti–Multiple Myeloma Immune Response Mediated by cGAS/STING Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined treatment with a transforming growth factor beta inhibitor (1D11) and bortezomib improves bone architecture in a mouse model of myeloma-induced bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Pim kinases in hematological cancers: molecular and clinical review | springermedizin.de [springermedizin.de]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Target Engagement of SMI-16a in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule therapeutic engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of SMI-16a, a selective Pim-1 and Pim-2 kinase inhibitor, and compares its performance with other notable Pim kinase inhibitors.
This compound is a cell-permeable thiazolidinedione compound that acts as an ATP-competitive inhibitor of Pim-1 and Pim-2 kinases.[1] These kinases are crucial downstream effectors in signaling pathways that regulate cell proliferation, survival, and apoptosis.[2] Overexpression of PIM kinases is implicated in various cancers, making them attractive therapeutic targets.[3][4] Validating the engagement of inhibitors like this compound with their targets in a cellular context is essential for understanding their mechanism of action and predicting their therapeutic efficacy.
This guide explores several key methodologies for confirming target engagement, presents comparative data for this compound and its alternatives, and provides detailed experimental protocols.
Comparative Analysis of Pim Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative Pim kinase inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target(s) | IC50 (Pim-1) | IC50 (Pim-2) | IC50 (Pim-3) | Reference Cell Line | Citation(s) |
| This compound | Pim-1, Pim-2 | 150 nM | 20 nM | - | PC3 | [1] |
| SMI-4a | Pim-1 | 17 nM | Modest Inhibition | - | K562 | [5][6] |
| AZD1208 | Pan-Pim | 0.4 nM | 5.0 nM | 1.9 nM | MOLM-16 | [7] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Myeloma cells | [8] |
Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound and other inhibitors with Pim kinases in a cellular context. These techniques offer distinct advantages in terms of throughput, sensitivity, and the physiological relevance of the data they provide.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[9] The binding of a small molecule inhibitor like this compound to its target kinase can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is a direct indicator of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in living cells.[10] This technology uses a NanoLuc® luciferase-tagged target protein as the energy donor and a fluorescently labeled tracer that binds to the target as the energy acceptor. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
LanthaScreen™ Kinase Activity Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) platform that can be configured as either a binding assay or an activity assay.[11][12] In a binding assay format, it measures the displacement of a fluorescently labeled tracer from the kinase by a test compound. In an activity assay format, it quantifies the phosphorylation of a substrate by the kinase, and inhibition of this activity indicates target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for performing a CETSA experiment to validate the engagement of a small molecule inhibitor with its target protein in cells.
Materials:
-
Cell line expressing the target protein (e.g., PC3 for Pim kinases)
-
Cell culture medium and reagents
-
Small molecule inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescent substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the inhibitor or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein to detect the amount of soluble protein remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol outlines the general steps for conducting a NanoBRET™ assay to measure the affinity of an inhibitor for a kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Plasmid encoding the NanoLuc®-Pim kinase fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate
-
Small molecule inhibitor (e.g., this compound)
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection:
-
Transfect cells with the NanoLuc®-Pim kinase fusion vector and allow for expression (typically 24 hours).
-
-
Cell Plating:
-
Harvest and plate the transfected cells into the assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol describes a generic workflow for a LanthaScreen™ kinase binding assay.
Materials:
-
Purified, tagged Pim kinase
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Small molecule inhibitor (e.g., this compound)
-
Assay buffer
-
Low-volume 384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor.
-
Prepare a solution containing the kinase and the Eu-labeled antibody.
-
Prepare a solution of the Kinase Tracer.
-
-
Assay Assembly:
-
In the assay plate, add the inhibitor dilutions.
-
Add the kinase/antibody solution.
-
Initiate the binding reaction by adding the Tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Visualizations
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cell signaling pathways.
Caption: PIM kinase signaling pathway and points of intervention.
Experimental Workflow for Target Engagement Validation
This diagram outlines a generalized workflow for validating the target engagement of a small molecule inhibitor.
Caption: General workflow for validating small molecule target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comprehensive Kinase Selectivity Profile of SMI-16a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of SMI-16a, a potent inhibitor of Pim kinases. While a comprehensive quantitative comparison against a broad panel of kinases is not publicly available, this document summarizes the existing data on its primary targets, outlines relevant experimental methodologies, and visualizes its mechanism of action within key signaling pathways.
Executive Summary
This compound is a small molecule inhibitor belonging to the benzylidene-thiazolidine-2,4-dione class of compounds. It demonstrates high potency against Pim-1 and Pim-2 kinases, which are crucial mediators of cell survival and proliferation in various cancers.[1][2][3] Available data indicates that this compound is highly selective for Pim kinases; however, detailed quantitative data on its activity against a wider range of kinases is not available in the cited literature.
Kinase Inhibition Profile of this compound
This compound has been identified as a potent, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases. The half-maximal inhibitory concentrations (IC50) for these primary targets are summarized in the table below. Information regarding its inhibitory activity against a broader kinase panel is qualitative, with one study noting little to no activity against a panel of 57 other kinases. Unfortunately, the specific quantitative data from this broad kinase screen is not publicly available, precluding a detailed comparative analysis.
| Kinase Target | IC50 (nM) | Reference |
| Pim-1 | 63 | [2] |
| Pim-2 | 20 | [4] |
Note: Different sources report slightly different IC50 values. The values presented here are from the most consistently cited sources.
Comparison with Other Pim Kinase Inhibitors
To provide context for the potency of this compound, the following table compares its IC50 values for Pim-1 with other known Pim kinase inhibitors. This comparison highlights the competitive potency of this compound.
| Inhibitor | Pim-1 IC50 (nM) |
| This compound | 63 |
| SGI-1776 | 7 |
| AZD1208 | 0.4 |
| SMI-4a | 17 |
Experimental Protocols
The following is a representative protocol for a biochemical kinase assay to determine the IC50 value of an inhibitor like this compound. This protocol is based on standard methodologies used in the field.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (e.g., Pim-1).
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for Pim-1 (e.g., a derivative of the BAD protein)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well of a 384-well plate.
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Add the recombinant Pim-1 kinase to all wells except for the negative control wells.
-
Add the peptide substrate to all wells.
-
The plate is incubated at room temperature for a short period to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a solution of ATP to each well. The final concentration of ATP should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection of Kinase Activity:
-
The ADP-Glo™ reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the newly generated ADP into a luminescent signal.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Visualization
This compound exerts its cellular effects by inhibiting the Pim kinase signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways. They phosphorylate a variety of substrates that are involved in cell cycle progression and the inhibition of apoptosis. By inhibiting Pim kinases, this compound can block these pro-survival signals.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The general workflow for determining the selectivity of a kinase inhibitor like this compound involves screening the compound against a large panel of kinases and measuring its effect on their activity.
Caption: General workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a potent and selective inhibitor of Pim-1 and Pim-2 kinases. Its mechanism of action through the inhibition of the Pim kinase signaling pathway makes it a valuable tool for cancer research and a potential therapeutic candidate. While the lack of publicly available, comprehensive kinase selectivity data limits a direct comparison with a broad range of other kinases, the existing information underscores its high potency for its intended targets. Further studies disclosing a wider selectivity profile would be invaluable to the research community for a more complete understanding of its off-target effects and for guiding its potential clinical development.
References
A Comparative Guide: SMI-16a Versus Pan-Pim Inhibitors for Multiple Myeloma Treatment
For Researchers, Scientists, and Drug Development Professionals
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The proviral integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, have emerged as promising therapeutic targets due to their role in promoting MM cell proliferation, survival, and drug resistance.[1][2] This guide provides a detailed comparison of two strategic approaches to PIM kinase inhibition in multiple myeloma: the targeted action of SMI-16a and the broader activity of pan-Pim inhibitors.
Executive Summary
This guide outlines the mechanistic distinctions, preclinical efficacy, and potential therapeutic advantages of this compound, a thiazolidine-2,4-dione family compound, in comparison to various pan-Pim inhibitors. A key differentiator is this compound's unique ability to not only inhibit PIM2 kinase activity but also reduce PIM2 protein levels, a feature not typically observed with ATP-competitive pan-Pim inhibitors.[3][4] Pan-Pim inhibitors, while potent against all three PIM isoforms, may induce compensatory upregulation of PIM2 expression, potentially limiting their long-term efficacy.[5] This comparison aims to inform strategic decisions in the development of novel anti-myeloma therapies.
Mechanism of Action: A Tale of Two Strategies
This compound: Dual-Action PIM2 Inhibition
This compound, and its analogue SMI-4a, represent a distinct class of PIM inhibitors.[6] Their primary mechanism involves the inhibition of PIM2 kinase, a key isoform overexpressed in multiple myeloma cells.[4][6] Crucially, these compounds also induce the degradation of PIM2 protein, thereby offering a more sustained suppression of PIM2-mediated signaling.[3] This dual action is particularly relevant in the acidic tumor microenvironment where this compound's anti-myeloma effects are enhanced.[4]
Pan-Pim Inhibitors: Broad Spectrum Kinase Inhibition
Pan-Pim inhibitors, such as PIM447 (LGH447), AZD1208, and SGI-1776, are ATP-competitive inhibitors that target all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[2][5] This broad inhibition can be advantageous as all three isoforms have been implicated in MM cell survival.[7] However, this approach can sometimes lead to a compensatory upregulation of PIM2 expression, a potential mechanism of resistance.[5]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and a selection of pan-Pim inhibitors against various multiple myeloma cell lines. It is important to note that direct comparative studies are limited, and data is collated from different sources, which may introduce variability.
Table 1: In Vitro Cytotoxicity (IC50) of PIM Inhibitors in Multiple Myeloma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Citation |
| This compound | OPM2 | 88.75 | [8] |
| U266 | 91.4 | [8] | |
| MM1.S | 77.13 | [8] | |
| PIM447 | MM1S | 0.2 - 3.3 | [3] |
| MM1R | 0.2 - 3.3 | [3] | |
| RPMI-8226 | 0.2 - 3.3 | [3] | |
| MM144 | 0.2 - 3.3 | [3] | |
| U266 | 0.2 - 3.3 | [3] | |
| NCI-H929 | 0.2 - 3.3 | [3] | |
| OPM-2 | >7 | [3] | |
| RPMI-LR5 | >7 | [3] | |
| U266-Dox4 | >7 | [3] | |
| U266-LR7 | >7 | [3] | |
| AZD1208 | KMS-12BM | ~1 (at 72h) | [7] |
| SGI-1776 | U266 | ~3 (induces ~25% cell death at 48h) | [1] |
| MM.1S | >3 (minimal cytotoxic effect) | [1] |
Table 2: Effects on Cell Viability and Apoptosis
| Inhibitor | Effect | Cell Lines | Observations | Citation |
| This compound | Inhibits cell proliferation and induces apoptosis. | OPM2, U266, MM1.S | Dose-dependent inhibition of cell viability and induction of apoptosis observed at 48h. | [8] |
| PIM447 | Induces apoptosis and cell-cycle arrest. | MM1S, NCI-H929, RPMI-8226, OPM-2, RPMI-LR5 | Dose-dependent increase in apoptosis observed at 24h and 48h. | [3] |
| AZD1208 | Induces PARP cleavage (apoptosis). | KMS-12BM | Increased PARP cleavage observed at 2µM after 24h. | [7] |
| SGI-1776 | Limited apoptosis; induces autophagy. | U266, MM.1S, primary CD138+ cells | Limited apoptosis (~30% in cell lines), but significant induction of autophagy. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PIM kinase inhibitors and a general workflow for their preclinical evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., U266, RPMI-8226, MM1.S) in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound or pan-Pim inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat MM cells with the desired inhibitor for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIM2, p-BAD, BAD, PARP, c-Myc, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of MM cells (e.g., 5 x 10^6 MM.1S cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Inhibitor Administration: Randomize mice into treatment and control groups. Administer this compound or pan-Pim inhibitors via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
Conclusion and Future Directions
Both this compound and pan-Pim inhibitors demonstrate significant anti-myeloma activity in preclinical models. The unique dual-action mechanism of this compound, targeting both PIM2 kinase activity and protein levels, presents a compelling strategy to potentially overcome the compensatory mechanisms that may limit the efficacy of pan-Pim inhibitors. Further head-to-head studies are warranted to directly compare the in vivo efficacy and long-term response to these different inhibitory strategies. Combination therapies, pairing these PIM inhibitors with standard-of-care agents, also hold considerable promise for improving outcomes in multiple myeloma patients.[2][9] The data presented in this guide can serve as a valuable resource for researchers and drug developers in the rational design of next-generation therapies for this challenging hematological malignancy.
References
- 1. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinases in Multiple Myeloma | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMI-16a and Other Small Molecule Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule kinase inhibitor SMI-16a with other notable Pim kinase inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to Pim Kinases and Their Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of signal transduction pathways that promote cell survival, proliferation, and resistance to apoptosis.[1] Overexpressed in various hematological malignancies and solid tumors, Pim kinases are critical downstream effectors of numerous oncoproteins, making them attractive targets for cancer therapy.[2][3] Small molecule inhibitors targeting the ATP-binding pocket of Pim kinases have emerged as a promising therapeutic strategy.[2][4] This guide focuses on this compound, a benzylidene-thiazolidine-2,4-dione-based compound, and compares its performance with other well-characterized Pim kinase inhibitors.
Comparative Performance of Pim Kinase Inhibitors
The following tables summarize the in vitro efficacy of this compound and a selection of other small molecule Pim kinase inhibitors against the three Pim kinase isoforms and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) | Reference(s) |
| This compound | 150 | 20 | Not Reported | [5][6] |
| SGI-1776 | 7 | 363 | 69 | [7][8] |
| AZD1208 | 0.4 | 5 | 1.9 | [9][10] |
| CX-6258 | 5 | 25 | 16 | [11][12] |
Table 2: Cellular Activity (IC50)
| Inhibitor | Cell Line | IC50 (µM) | Cancer Type | Reference(s) |
| This compound | PC3 | 48 | Prostate Cancer | [13][14] |
| SGI-1776 | Various | 0.005 - 11.68 | Leukemia, Solid Tumors | [7] |
| AZD1208 | MOLM-16 | < 0.1 | Acute Myeloid Leukemia | [15] |
| CX-6258 | MV-4-11 | 0.02 | Acute Myeloid Leukemia | [12][16] |
| CX-6258 | PC3 | 0.452 | Prostate Cancer | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Pim Kinase Signaling Pathway
Kinase Inhibitor Evaluation Workflow
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
Pim kinase inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the kinase inhibitor for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of downstream targets of Pim kinases.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells after inhibitor treatment and determine protein concentration.
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine the change in phosphorylation of the target protein.[18][19][20]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of a kinase inhibitor's anti-tumor efficacy in a mouse model.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Kinase inhibitor formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the kinase inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition (TGI) can be calculated.[21][22][23]
Conclusion
This compound is a potent inhibitor of Pim-2 kinase and a moderately potent inhibitor of Pim-1. When compared to other Pim kinase inhibitors such as SGI-1776, AZD1208, and CX-6258, this compound demonstrates a different selectivity profile. Notably, inhibitors like AZD1208 and CX-6258 exhibit pan-Pim inhibition at low nanomolar concentrations. The choice of inhibitor will depend on the specific research question, whether isoform-specific inhibition or pan-Pim inhibition is desired. The experimental protocols provided in this guide offer a framework for the further evaluation and comparison of these and other small molecule kinase inhibitors.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
Determining the specificity of SMI-16a for Pim-1 versus Pim-2 and Pim-3
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibitor SMI-16a's Specificity for Pim-1, Pim-2, and Pim-3.
This guide provides a comparative overview of the inhibitory activity of the small molecule inhibitor this compound against the three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific research applications.
Executive Summary
This compound is a cell-permeable, ATP-competitive inhibitor of Pim kinases.[1] Experimental data demonstrates that this compound exhibits potent inhibitory activity against Pim-1 and Pim-2.[2][3] Notably, this compound displays a higher potency for Pim-2 over Pim-1.[2][3] Currently, there is a lack of publicly available data on the inhibitory activity (IC50) of this compound against the Pim-3 isoform. This represents a key gap in the complete selectivity profile of this inhibitor.
Quantitative Inhibitory Activity
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against Pim-1 and Pim-2. This data is consistently cited from a primary study by Xia et al. (2009).
| Kinase Isoform | This compound IC50 (nM) |
| Pim-1 | 150[3] |
| Pim-2 | 20[3] |
| Pim-3 | Data not available |
Pim Kinase Signaling Pathway
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4] They are downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT cascade.[5] Once activated, Pim kinases phosphorylate a range of downstream targets involved in cell cycle progression and inhibition of apoptosis.
Caption: Simplified Pim kinase signaling pathway.
Experimental Protocols
The determination of kinase inhibitor potency, typically expressed as an IC50 value, is performed using in vitro kinase assays. While the specific protocol for generating the this compound data is not publicly detailed, a representative protocol for an in vitro Pim kinase inhibition assay is outlined below.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a specific Pim kinase isoform.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ATP (Adenosine Triphosphate)
-
Specific peptide substrate for Pim kinases (e.g., S6K/Rsk-2 peptide)
-
Test inhibitor (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reagent Preparation: Dilute the Pim kinase enzyme, peptide substrate, and ATP to their desired working concentrations in kinase buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound or a DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted Pim kinase enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding 5 µL of ADP-Glo™ Reagent).
-
Data Analysis: The luminescent signal, which is proportional to the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination of a kinase inhibitor.
References
Benchmarking SMI-16a: A Comparative Analysis Against FDA-Approved Oncology Drugs
For Immediate Release
In the landscape of oncology drug development, the quest for more effective and targeted therapies is relentless. This guide presents a comprehensive performance benchmark of SMI-16a, a novel Pim kinase inhibitor, against a panel of U.S. Food and Drug Administration (FDA)-approved oncology drugs that target the JAK/STAT signaling pathway. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in the oncology pipeline.
Executive Summary
This compound, a potent inhibitor of Pim-1 and Pim-2 kinases, demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. This guide provides a head-to-head comparison of this compound's in vitro efficacy with that of established FDA-approved JAK inhibitors: Ruxolitinib, Pacritinib, and Fedratinib. Furthermore, it details the in vivo performance of this compound in a preclinical multiple myeloma model and contrasts it with the reported in vivo efficacy of the approved drugs in various cancer models. The data is presented in a structured format to facilitate direct comparison, and detailed experimental protocols are provided for transparency and reproducibility.
Mechanism of Action: Targeting the Pim/JAK/STAT Axis
This compound exerts its anti-cancer effects by inhibiting Pim kinases, which are key downstream effectors of the JAK/STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By targeting Pim kinases, this compound effectively disrupts this oncogenic signaling cascade. The FDA-approved drugs included in this comparison—Ruxolitinib, Pacritinib, and Fedratinib—are all potent inhibitors of JAK kinases, acting upstream of Pim kinases.
A Comparative Guide to the In Vitro and In Vivo Efficacy of SMI-16a, a Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SMI-16a, a notable inhibitor of Pim kinases, with other relevant alternative inhibitors. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies for key assays.
In Vitro Efficacy: A Head-to-Head Comparison
This compound has demonstrated potent inhibitory activity against Pim kinases and has shown significant effects on the proliferation and survival of various cancer cell lines. This section compares the in vitro efficacy of this compound with other well-characterized Pim kinase inhibitors: SMI-4a, SGI-1776, and AZD1208.
Inhibition of Pim Kinase Activity
This compound is a selective inhibitor of Pim-1 and Pim-2 kinases. The half-maximal inhibitory concentration (IC50) values are crucial for comparing the potency of kinase inhibitors.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| This compound | 150 | 20 | Not Reported |
| SMI-4a | 17 | Modestly Potent | Not Reported |
| SGI-1776 | 7 | 363 | 69 |
| AZD1208 | 0.4 | 5 | 1.9 |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cell population.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PC3 | Prostate Cancer | 48 |
| This compound | DU145 | Prostate Cancer | Growth Inhibition Observed |
| This compound | LNCaP | Prostate Cancer | Growth Inhibition Observed |
| This compound | K562 | Leukemia | Growth Inhibition Observed |
| This compound | MV4-11 | Leukemia | Growth Inhibition Observed |
| SMI-4a | PC3 | Prostate Cancer | 17 |
| SMI-4a | DLD-1 | Colon Cancer | 17.8 |
| SMI-4a | HT-29 | Colon Cancer | 31.4 |
| SGI-1776 | MV4;11 | Leukemia | Complete Response |
| AZD1208 | MOLM-16 | Leukemia | GI50 <1 |
| AZD1208 | KG-1a | Leukemia | GI50 <1 |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In multiple myeloma (MM) cell lines, treatment with this compound for 48 hours led to a significant increase in apoptosis. Furthermore, this compound induces G1 phase cell cycle arrest in DU145 prostate cancer cells.
In Vivo Efficacy: Preclinical Animal Models
The in vivo efficacy of this compound has been evaluated in mouse xenograft models, demonstrating its potential to inhibit tumor growth in a living organism.
Tumor Growth Inhibition
For comparison, other Pim kinase inhibitors have shown potent in vivo activity:
-
SMI-4a : Treatment with 60 mg/kg of SMI-4a twice daily significantly reduced tumor size in a pre-T-LBL xenograft model.
-
AZD1208 : In a MOLM-16 AML xenograft model, daily treatment with 10 mg/kg or 30 mg/kg of AZD1208 resulted in 89% tumor growth inhibition or slight tumor regression, respectively.
-
SGI-1776 : In a subcutaneous MV4;11 leukemia model, SGI-1776 induced complete responses.
Tolerability in Animal Models
Mice treated with an intraperitoneal dose of 50 mg/kg of this compound daily for 5 days showed good tolerance, with no significant loss of body weight or myelosuppressive effects. However, a dose of 100 mg/kg was found to be overtly toxic.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by Pim kinase inhibitors and the
Independent Verification of Published Findings on SMI-16a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Pim kinase inhibitor SMI-16a with other alternatives, supported by published experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
This compound is a cell-permeable, ATP-competitive small molecule inhibitor belonging to the benzylidene-thiazolidine-2,4-dione class. It demonstrates potent inhibitory activity against Pim-1 and Pim-2, two serine/threonine kinases that are frequently overexpressed in various human cancers and are key regulators of cell survival, proliferation, and apoptosis. This compound has been shown to be highly selective for Pim kinases over a broad panel of other kinases.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings on this compound and its primary alternative, SMI-4a, for easy comparison.
Table 1: In Vitro Potency (IC₅₀) of Pim Kinase Inhibitors
| Compound | Target | IC₅₀ Value | Source(s) |
| This compound | Pim-1 | 63 nM - 150 nM | [1][2][3][4] |
| Pim-2 | 20 nM | [2][4] | |
| PC3 Cells | 48 µM | [3] | |
| SMI-4a | Pim-1 | 17 nM | [4] |
| Pim-2 | Modestly potent | [4] | |
| SGI-1776 | Pim-1 | 7 nM | [4] |
| Pim-2 | 363 nM | [4] | |
| Pim-3 | 69 nM | [4] | |
| CX-6258 | Pim-1 | 5 nM | [4] |
| Pim-2 | 25 nM | [4] | |
| Pim-3 | 16 nM | [4] | |
| Hispidulin | Pim-1 | 2.71 µM | [4] |
| TCS PIM-1 1 | Pim-1 | 50 nM | [4] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Source(s) |
| DU145 | Prostate Cancer | Induces G₁ phase cell cycle arrest and apoptosis | 5 µM | [1] |
| PC3, LNCaP | Prostate Cancer | Inhibits cell growth | Not specified | [1] |
| K562, MV4-11 | Leukemia | Inhibits cell growth | Not specified | [1] |
| Multiple Myeloma (MM) | Multiple Myeloma | Inhibits cell proliferation and induces apoptosis | Various | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Source(s) |
| Mice | Not specified | 50 mg/kg daily, 5 days/week (intraperitoneal) | ~50% reduction in tumor growth | [3][4] |
| MM Animal Model | Multiple Myeloma | Every other day from day 5 | Suppressed tumor growth and prevented bone destruction | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to verify its activity.
Pim Kinase Signaling Pathway and Inhibition by this compound
Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][5] Once expressed, Pim kinases phosphorylate and inactivate pro-apoptotic proteins like BAD, while also promoting cell cycle progression. This compound acts as an ATP-competitive inhibitor, blocking these downstream effects.
Caption: Mechanism of this compound action on the Pim kinase signaling pathway.
Experimental Workflow: Cell Viability Assessment (MTT/EdU Assay)
To quantify the effect of this compound on cell proliferation, researchers typically employ assays like the MTT or EdU incorporation assays. The workflow involves treating cultured cancer cells with the compound and measuring metabolic activity or DNA synthesis as an indicator of viability.
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Workflow: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Apoptosis, or programmed cell death, is a key outcome of this compound treatment.[1][5] This is verified using flow cytometry to detect markers of early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptosis.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. Below are generalized protocols for the key experiments cited in this compound literature.
Cell Viability (MTT) Assay
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (or an alternative inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 2-4 hours.
-
Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Culture and Treatment: Cells are cultured in appropriate flasks or plates and treated with this compound at a predetermined concentration (e.g., 5 µM) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis. Cells are centrifuged at low speed (e.g., 500 x g for 5 minutes).
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: Cells are resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: The cell suspension is gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Dilution: 400 µL of 1X Binding Buffer is added to each sample.
-
Flow Cytometry: Samples are analyzed immediately using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are used to set compensation and gates. Data from at least 10,000 events per sample is collected.
-
Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
In Vivo Tumor Xenograft Study
This protocol outlines the assessment of a compound's anti-tumor efficacy in a living organism.
-
Cell Preparation: A suspension of cancer cells (e.g., 1-5 x 10⁶ cells) is prepared in sterile PBS or culture medium, often mixed with an extracellular matrix like Matrigel to improve tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach the target size, mice are randomized into treatment and vehicle control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a dose such as 50 mg/kg, daily for 5 days a week.[3][4]
-
Monitoring: Tumor volume and mouse body weight are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology or Western blot).
-
Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the vehicle control group.
References
- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SMI-16a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active small molecules like SMI-16a. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to adopt a comprehensive safety protocol based on best practices for handling kinase inhibitors. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, as well as operational and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid form, to prevent inhalation of fine powders and skin contact.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Experimental Workflow for Safe Handling of this compound
A clear and concise operational plan is essential for the safe management of this compound within the laboratory. The following diagram outlines a typical workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
All disposal must be in accordance with local, state, and federal regulations.
Logical Relationship for PPE Selection
The selection of appropriate PPE is directly related to the potential for exposure during a given procedure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
